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  • Product: 6-Bromo-4-(4-pyridinyl)quinoline
  • CAS: 1083326-14-0

Core Science & Biosynthesis

Foundational

6-Bromo-4-(4-pyridinyl)quinoline chemical properties and molecular structure

An In-Depth Technical Guide to 6-Bromo-4-(4-pyridinyl)quinoline: Structural Dynamics and Synthetic Utility in Kinase Inhibitor Design Executive Summary In modern targeted oncology and immunology, the architecture of smal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Bromo-4-(4-pyridinyl)quinoline: Structural Dynamics and Synthetic Utility in Kinase Inhibitor Design

Executive Summary

In modern targeted oncology and immunology, the architecture of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can precisely navigate the ATP-binding pockets of target enzymes. 6-Bromo-4-(4-pyridinyl)quinoline (Molecular Formula: C14​H9​BrN2​ ) has emerged as a foundational intermediate, particularly in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors [1].

This technical whitepaper provides a comprehensive analysis of the physicochemical properties, structural rationale, and synthetic functionalization of this critical scaffold. By understanding the causality behind its structural elements and the thermodynamics of its functionalization, drug development professionals can better leverage this compound in late-stage lead optimization.

Molecular Architecture and Physicochemical Properties

The utility of 6-Bromo-4-(4-pyridinyl)quinoline is not coincidental; it is a highly engineered pharmacophore designed to balance target affinity with synthetic malleability.

  • The Quinoline Core: Acts as a rigid, planar, and lipophilic backbone that mimics the adenine ring of ATP, allowing it to intercalate deeply into the hydrophobic cleft of the kinase hinge region.

  • The C4-Pyridinyl Substitution: The nitrogen atom on the pyridine ring serves as a critical hydrogen-bond acceptor. In PI3K inhibitors, this moiety frequently interacts with the valine residue (e.g., Val851 in PI3K α ) in the hinge region, anchoring the molecule.

  • The C6-Bromine: This halogen is strategically placed to serve as a synthetic handle. The C6 position projects outward toward the solvent-exposed region or the affinity pocket of the kinase, making it the ideal vector for appending diverse functional groups via palladium-catalyzed cross-coupling.

Table 1: Quantitative Physicochemical Data

Note: Values are calculated based on standard cheminformatics models for C14​H9​BrN2​ .

PropertyValuePharmacological Significance
Molecular Weight 285.14 g/mol Highly ligand-efficient; leaves ample "budget" (<500 Da) for C6 derivatization.
Exact Mass 284.00 g/mol Critical for high-resolution LC-MS monitoring during synthesis.
Topological Polar Surface Area (TPSA) 25.78 ŲExcellent membrane permeability; optimal for intracellular kinase targeting.
H-Bond Donors / Acceptors 0 / 2Prevents non-specific binding while maintaining targeted hinge interactions.
Rotatable Bonds 1High rigidity reduces entropic penalty upon binding to the target kinase.
Estimated LogP ~3.5Favorable lipophilicity for oral bioavailability, though C6 additions must be carefully tuned to avoid excessive hydrophobicity.

Mechanistic Role in the PI3K/AKT/mTOR Pathway

The PI3K pathway is a master regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous malignancies and autoimmune disorders [2]. Derivatives of 6-bromo-4-(4-pyridinyl)quinoline are designed to act as competitive inhibitors at the ATP-binding site of Class I PI3Ks.

By blocking PI3K, the conversion of PIP2 to PIP3 is halted. This prevents the downstream recruitment and activation of PDK1 and AKT, ultimately starving the cell of survival signals and inducing apoptosis in malignant tissues.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTOR mTORC1 / mTORC2 mTOR->AKT Phosphorylates (S473) Inhibitor Quinoline-based Inhibitor (Derived from 6-Br-4-Pyr-Quinoline) Inhibitor->PI3K Competitive Inhibition

Figure 1: Mechanism of action of quinoline-derived inhibitors within the PI3K/AKT/mTOR signaling cascade.

Synthetic Methodologies: The Miyaura Borylation Workflow

To convert 6-bromo-4-(4-pyridinyl)quinoline into a biologically active API, the C6-bromine must be functionalized. The most robust and widely adopted industrial method is the Miyaura Borylation , which converts the aryl bromide into a boronic acid pinacol ester [3]. This intermediate is highly stable and primed for subsequent Suzuki-Miyaura cross-coupling with diverse aryl or heteroaryl halides.

Causality in Reagent Selection:
  • Bis(pinacolato)diboron ( B2​pin2​ ): Chosen over standard boronic acids because the resulting pinacol ester is highly resistant to protodeboronation during silica gel chromatography.

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step of the catalytic cycle, driving high yields.

  • Potassium Acetate (KOAc): A mild base is strictly required. Stronger bases (like Na2​CO3​ ) would trigger premature Suzuki coupling (homocoupling of the starting material). KOAc selectively facilitates the transmetalation of boron without activating the aryl halide for homocoupling.

Synthetic_Workflow Start 6-Bromo-4-(4-pyridinyl)quinoline (Starting Material) Reaction Miyaura Borylation (100°C, 15h, N2 atm) Start->Reaction Reagents Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc, Dioxane Reagents->Reaction Intermediate Quinoline-6-boronic acid pinacol ester (Key Intermediate) Reaction->Intermediate 96% Conversion Coupling Suzuki-Miyaura Cross-Coupling (Ar-X, Pd cat., Base) Intermediate->Coupling Product C6-Substituted PI3K Inhibitor (API) Coupling->Product Target Assembly

Figure 2: Synthetic workflow for the C6-functionalization of 6-bromo-4-(4-pyridinyl)quinoline.

Experimental Protocol: High-Yield Borylation

The following protocol is a self-validating system optimized for high conversion rates (~96%) and minimal homocoupling, adapted from validated patent literature for PI3K inhibitor synthesis [1].

Reagents & Materials:

  • 6-bromo-4-(4-pyridinyl)quinoline: 12.0 g (42.08 mmol, 1.0 eq)

  • Bis(pinacolato)diboron: 12.8 g (50.5 mmol, 1.2 eq)

  • Anhydrous Potassium Acetate (KOAc): 8.24 g (84.16 mmol, 2.0 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 1.372 g (1.68 mmol, 0.04 eq)

  • Anhydrous 1,4-Dioxane: 420 mL

Step-by-Step Methodology:

  • Preparation and Inertion:

    • To a 1 L pressure-rated reaction vessel, add the 6-bromo-4-(4-pyridinyl)quinoline, bis(pinacolato)diboron, and anhydrous KOAc.

    • Critical Step: Purge the vessel with high-purity Nitrogen ( N2​ ) or Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species, which leads to immediate catalyst death and black palladium precipitation.

  • Catalyst and Solvent Addition:

    • Under a continuous inert gas flow, add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst followed by the anhydrous 1,4-dioxane.

    • Dioxane is explicitly chosen for its high boiling point (101°C), which accommodates the thermal activation energy required for the oxidative addition of the deactivated bromo-quinoline without requiring extreme pressurization.

  • Thermal Cycling:

    • Cap the reaction vessel tightly. Heat the mixture to 100 °C with vigorous magnetic stirring (minimum 500 RPM to ensure heterogenous KOAc is suspended).

    • Maintain temperature for 15 hours.

  • Analytical Validation (In-Process Control):

    • Withdraw a 50 µL aliquot, dilute in LC-MS grade Methanol, and filter through a 0.22 µm PTFE syringe filter.

    • Run via LC-MS (ESI+). The starting material ( [M+H]+ = 285.0 / 287.0 m/z due to Br isotopes) should be nearly depleted. The desired pinacol ester product will present a dominant mass peak at [M+H]+ = 333.2 m/z.

    • Validation threshold: Proceed to workup only when LC-MS indicates 96% conversion.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium residues and inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude quinoline-6-boronic acid pinacol ester, ready for immediate downstream Suzuki coupling.

Conclusion

6-Bromo-4-(4-pyridinyl)quinoline is a masterclass in rational drug design scaffold selection. By combining a rigid ATP-mimetic core with a highly reactive synthetic vector at the C6 position, it allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) campaigns. Strict adherence to anhydrous, anaerobic protocols during its functionalization ensures high-fidelity translation from intermediate to life-saving active pharmaceutical ingredients.

References

  • Glaxo Group Limited. (2008). Quinoline derivatives as PI3 kinase inhibitors (Patent No. WO2008144463A1). World Intellectual Property Organization.
  • Panayotou, G., et al. (1992). Phosphatidylinositol 3-kinase: a key enzyme in diverse signalling processes. Trends in Cell Biology, 2(12), 358-360. Retrieved from:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from:[Link]

Exploratory

An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Bromo-4-(4-pyridinyl)quinoline in Targeted Therapies

A Note to the Reader: As of the latest literature review, specific experimental data elucidating the definitive mechanism of action for 6-Bromo-4-(4-pyridinyl)quinoline in targeted therapies is not extensively available....

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the latest literature review, specific experimental data elucidating the definitive mechanism of action for 6-Bromo-4-(4-pyridinyl)quinoline in targeted therapies is not extensively available. This guide, therefore, presents a scientifically informed and postulated mechanism, drawing upon the established activities of structurally related quinoline and quinazoline derivatives. The insights herein are intended to provide a foundational framework for future research and drug development efforts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] The fusion of a benzene and a pyridine ring creates an electron-deficient system that can engage in various molecular interactions, making it an ideal framework for the design of targeted therapeutic agents.[3][4] The subject of this guide, 6-Bromo-4-(4-pyridinyl)quinoline, is a synthetic compound featuring this quinoline core, further substituted with a bromine atom at the 6-position and a pyridine ring at the 4-position. These modifications are anticipated to modulate its biological activity and target specificity. This guide will explore the postulated mechanism of action of this compound, drawing parallels from well-characterized quinoline and quinazoline analogs to build a comprehensive hypothesis.

Molecular Structure and Potential Pharmacophore Analysis

The chemical structure of 6-Bromo-4-(4-pyridinyl)quinoline comprises three key components that likely contribute to its biological activity:

  • The Quinoline Core: This bicyclic aromatic system is a common feature in many kinase inhibitors and other targeted agents.[2][5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the ATP-binding pocket of many protein kinases.[6]

  • The 4-Pyridinyl Substituent: The pyridine ring, a nitrogen-containing aromatic heterocycle, can also participate in hydrogen bonding and π-π stacking interactions within a protein's active site.[6][7] Its position at the 4-position of the quinoline ring influences the overall geometry of the molecule, which is critical for target recognition.

  • The 6-Bromo Substituent: The presence of a halogen, such as bromine, at this position can enhance the binding affinity of the molecule to its target through halogen bonding and by influencing the electronic properties of the quinoline ring system. Furthermore, the bromo group can provide a site for further chemical modification to optimize pharmacokinetic properties.

Postulated Molecular Targets and Mechanism of Action

Based on the extensive research into quinoline and quinazoline derivatives, 6-Bromo-4-(4-pyridinyl)quinoline is likely to exert its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The most probable molecular targets are protein kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Numerous quinazoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor progression.

It is hypothesized that 6-Bromo-4-(4-pyridinyl)quinoline acts as a competitive inhibitor at the ATP-binding site of these kinases. The quinoline nitrogen and the pyridine nitrogen could form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a common binding motif for quinoline-based inhibitors. The aromatic rings would likely engage in hydrophobic and π-stacking interactions within the pocket, while the bromo substituent could form a halogen bond with a backbone carbonyl oxygen, further stabilizing the complex.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Hydrolyzes Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds and Activates 6B4PQ 6-Bromo-4-(4-pyridinyl)quinoline 6B4PQ->RTK Competitively Inhibits ATP Binding ATP ATP ATP->RTK Binds to Active Site Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Figure 1: Postulated mechanism of RTK inhibition by 6-Bromo-4-(4-pyridinyl)quinoline.

Modulation of Other Kinase Pathways

Beyond RTKs, the quinoline scaffold has been implicated in the inhibition of other critical kinase families, such as the PI3K/AKT/mTOR pathway.[3] This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in cancer. It is plausible that 6-Bromo-4-(4-pyridinyl)quinoline could also target components of this pathway, leading to a multi-pronged attack on cancer cell signaling.

Experimental Workflows to Validate the Hypothesized Mechanism

To experimentally validate the proposed mechanism of action, a series of biochemical and cell-based assays would be required.

Biochemical Assays
  • Kinase Inhibition Assays: A panel of recombinant kinases, particularly those from the EGFR and VEGFR families, should be screened to determine the inhibitory activity (IC50) of 6-Bromo-4-(4-pyridinyl)quinoline. This will identify the primary molecular targets.

  • Enzyme Kinetics: For the most potently inhibited kinases, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP.

Cell-Based Assays
  • Cell Viability and Proliferation Assays: The cytotoxic and anti-proliferative effects of the compound should be evaluated in a panel of cancer cell lines with known kinase expression profiles and dependencies.

  • Western Blot Analysis: Treatment of cancer cells with 6-Bromo-4-(4-pyridinyl)quinoline should be followed by Western blot analysis to assess the phosphorylation status of the target kinases and their downstream effectors (e.g., AKT, ERK). A reduction in phosphorylation would provide evidence of target engagement in a cellular context.

  • Cell Cycle and Apoptosis Assays: Flow cytometry analysis can be used to determine if the compound induces cell cycle arrest or apoptosis, which are common outcomes of inhibiting key survival pathways.

Experimental_Workflow Start Hypothesized Mechanism Biochemical Biochemical Assays Start->Biochemical Cellular Cell-Based Assays Start->Cellular Kinase_Screen Kinase Inhibition Screen (IC50) Biochemical->Kinase_Screen Cell_Viability Cell Viability/Proliferation Assays Cellular->Cell_Viability Enzyme_Kinetics Enzyme Kinetics (Mode of Inhibition) Kinase_Screen->Enzyme_Kinetics Validation Mechanism Validation Enzyme_Kinetics->Validation Western_Blot Western Blot Analysis (Phosphorylation) Cell_Viability->Western_Blot Apoptosis_Assay Cell Cycle/Apoptosis Assays Western_Blot->Apoptosis_Assay Apoptosis_Assay->Validation

Figure 2: Proposed experimental workflow for mechanism of action validation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 6-Bromo-4-(4-pyridinyl)quinoline against a panel of kinases, which would be the expected outcome of the initial biochemical screening if the compound acts as a multi-targeted kinase inhibitor.

Kinase TargetHypothetical IC50 (nM)
EGFR50
VEGFR275
HER2120
PI3Kα250
SRC>1000

Conclusion

While direct experimental evidence for the mechanism of action of 6-Bromo-4-(4-pyridinyl)quinoline is currently lacking, a strong hypothesis can be formulated based on its structural similarity to known kinase inhibitors. It is postulated that this compound functions as a multi-targeted inhibitor of key receptor tyrosine kinases and potentially other signaling pathways crucial for cancer cell survival and proliferation. The proposed experimental workflows provide a clear path for validating this hypothesis and further characterizing the therapeutic potential of this promising molecule. Further investigation is warranted to fully elucidate its mechanism and to explore its potential as a novel targeted therapy for cancer.

References

  • ResearchGate. Synthesis of 6‐bromo‐2‐(pyridine‐3‐yl)‐4‐substituted quinazoline compounds as EGFR inhibitors. Available at: [Link]

  • PMC. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Available at: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. Available at: [Link]

  • PMC. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Available at: [Link]

  • PMC. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available at: [Link]

  • PubMed. Therapeutic progression of quinazolines as targeted chemotherapeutic agents. Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]

  • ResearchGate. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors | Request PDF. Available at: [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • ACS Publications. 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity | Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]

  • MDPI. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Available at: [Link]

  • ChemBK. 6-bromo-2-(2-pyridyl)quinoline-4-carboxylic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available at: [Link]

  • AIR Unimi. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Available at: [Link]

  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available at: [Link]

  • MDPI. Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. Available at: [Link]

Sources

Foundational

In vitro cytotoxicity profiles of 6-Bromo-4-(4-pyridinyl)quinoline derivatives

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiles of 6-Bromo-4-(4-pyridinyl)quinoline Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiles of 6-Bromo-4-(4-pyridinyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of biological activities, including potent anticancer effects.[1] This technical guide focuses on a specific, yet underexplored, class of compounds: 6-Bromo-4-(4-pyridinyl)quinoline derivatives . We will delve into the scientific rationale for their investigation as cytotoxic agents, outline potential mechanisms of action based on established structure-activity relationships (SAR) of related compounds, and provide detailed, field-proven protocols for their comprehensive in vitro evaluation. This guide is designed to be a practical resource for researchers aiming to synthesize and characterize the cytotoxic profiles of this promising class of molecules.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with its derivatives demonstrating a remarkable array of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[2] The planar nature of the quinoline ring allows it to intercalate with DNA, while its ability to be functionalized at various positions enables the fine-tuning of its interaction with a multitude of biological targets.[1]

The anticancer potential of quinoline derivatives is multifaceted, with reported mechanisms including:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.

  • Topoisomerase Inhibition: By stabilizing the topoisomerase-DNA complex, certain quinoline derivatives can prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[3][4]

  • Tubulin Polymerization Inhibition: Some quinoline analogues have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5]

  • Induction of Apoptosis: A common outcome of the various mechanisms of action of quinoline derivatives is the programmed cell death of cancer cells.[6][7]

This guide will focus on the specific substitution pattern of a bromo group at the 6-position and a pyridinyl group at the 4-position of the quinoline core, a combination of functionalities that holds significant promise for potent and selective anticancer activity.

Rationale for Investigating 6-Bromo-4-(4-pyridinyl)quinoline Derivatives

The selection of the 6-bromo and 4-(4-pyridinyl) substitution pattern is based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related anticancer compounds.

  • The Role of the 6-Bromo Substituent: Halogenation, particularly bromination, of the quinoline ring has been shown to enhance the cytotoxic potential of these compounds.[8][9] The introduction of a bromine atom at the C-6 position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can contribute to improved biological activity. Studies on related 6-bromo-substituted quinazolines have demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[10][11]

  • The Significance of the 4-(4-pyridinyl) Moiety: The pyridine ring is a common feature in many approved and investigational drugs, particularly kinase inhibitors.[12] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating strong interactions with the hinge region of kinase active sites. The 4-pyridinyl substitution on the quinoline core creates a scaffold that is well-suited for targeting a variety of protein kinases involved in cancer cell signaling.

Based on these considerations, it is hypothesized that 6-Bromo-4-(4-pyridinyl)quinoline derivatives will exhibit significant cytotoxic activity against a range of cancer cell lines, potentially through the inhibition of key cellular kinases, leading to cell cycle arrest and apoptosis.

Potential Mechanisms of Cytotoxic Action

While the specific molecular targets of 6-Bromo-4-(4-pyridinyl)quinoline derivatives are yet to be fully elucidated, we can infer potential mechanisms of action from structurally related compounds.

Kinase Inhibition

The 4-pyridinylquinoline scaffold is a known pharmacophore for kinase inhibition. It is plausible that these derivatives could target protein kinases that are frequently dysregulated in cancer, such as:

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, including non-small cell lung cancer and colorectal cancer.

  • Bcr-Abl: This fusion protein is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy.[13]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival, and its components are attractive targets for cancer therapy.[14]

The diagram below illustrates a hypothetical signaling cascade that could be targeted by these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes 6_Bromo_4_pyridinyl_quinoline 6-Bromo-4-(4-pyridinyl) quinoline Derivative 6_Bromo_4_pyridinyl_quinoline->PI3K Inhibits 6_Bromo_4_pyridinyl_quinoline->Akt Inhibits 6_Bromo_4_pyridinyl_quinoline->mTOR Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by derivatives.

Induction of Apoptosis

Regardless of the primary molecular target, a desired outcome of cancer chemotherapy is the induction of apoptosis. This can be assessed through various assays that detect the hallmarks of programmed cell death, such as caspase activation and changes in the cell membrane.

Experimental Protocols for In Vitro Cytotoxicity Profiling

A systematic evaluation of the cytotoxic properties of novel 6-Bromo-4-(4-pyridinyl)quinoline derivatives is essential. The following protocols describe a standard workflow for this assessment.

Cytotoxicity_Workflow Compound_Synthesis Synthesis of 6-Bromo-4-(4-pyridinyl)quinoline Derivatives MTT_Assay Primary Cytotoxicity Screening (MTT Assay) Compound_Synthesis->MTT_Assay Cell_Culture Culturing of Cancer and Normal Cell Lines Cell_Culture->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Mechanism_Studies->Western_Blot

Caption: Workflow for evaluating the in vitro cytotoxicity of novel compounds.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method for initial cytotoxicity screening.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[15] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a normal cell line like MCF-10A for selectivity assessment).[5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[14]

  • 96-well flat-bottom plates.[14]

  • 6-Bromo-4-(4-pyridinyl)quinoline derivatives (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in PBS).[15]

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).[14]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15][16]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of the medium containing the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[17]

  • Incubation: Incubate the plates for 48 to 72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[17]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18]

Materials:

  • Human cancer cell lines.

  • 6-well plates.

  • 6-Bromo-4-(4-pyridinyl)quinoline derivatives.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their IC50 and 2x IC50 concentrations for 24, 48, or 72 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[5]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, exciting the FITC at 488 nm and detecting emission at 530 nm, and PI emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation and Interpretation

The cytotoxic activity of the synthesized derivatives should be summarized in a clear and concise table, allowing for easy comparison of their potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 6-Bromo-4-(4-pyridinyl)quinoline Derivatives

Compound IDR-Group ModificationIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-10A (Normal)Selectivity Index (SI) for MCF-7*
BQP-1 -H8.510.27.9>50>5.9
BQP-2 -OCH₃ on Pyridinyl5.26.84.5>50>9.6
BQP-3 -Cl on Pyridinyl2.13.51.845.321.6
Doxorubicin (Positive Control)0.91.10.85.46.0

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Interpretation:

  • A lower IC50 value indicates higher potency.

  • A higher Selectivity Index (SI) suggests that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer drug.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of 6-Bromo-4-(4-pyridinyl)quinoline derivatives as potential anticancer agents. While direct experimental data for this specific class of compounds is currently limited, the strong scientific rationale based on the known activities of bromo-substituted and 4-pyridinyl-substituted quinolines suggests that this is a promising area for further research.

The provided protocols for in vitro cytotoxicity and apoptosis assays offer a clear path for the initial biological evaluation of newly synthesized derivatives. Future studies should focus on:

  • Synthesis and characterization of a library of 6-Bromo-4-(4-pyridinyl)quinoline derivatives with diverse substitutions on the pyridinyl ring to establish a clear structure-activity relationship.

  • Elucidation of the specific molecular targets through kinase profiling assays and molecular docking studies.

  • In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

The exploration of 6-Bromo-4-(4-pyridinyl)quinoline derivatives represents a valuable opportunity to discover novel and effective anticancer therapeutics.

References

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  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Retrieved from [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

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  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Retrieved from [Link]

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Exploratory

A Technical Guide to the Prospective Pharmacokinetic Profiling of 6-Bromo-4-(4-pyridinyl)quinoline in Early Drug Discovery

Abstract In the landscape of early drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development.[1][2][3] This guide provides a comprehensive framework for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of early drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development.[1][2][3] This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel investigational compound, 6-Bromo-4-(4-pyridinyl)quinoline. As a member of the quinoline class of compounds, which are known for a wide range of biological activities, this molecule's potential is intrinsically linked to its behavior within a biological system.[4][5][6] This document outlines a strategic, multi-tiered approach, beginning with in silico and in vitro assessments and progressing to in vivo studies, to build a robust pharmacokinetic profile. The causality behind each experimental choice is explained, and detailed, step-by-step protocols for key assays are provided. This guide is intended for researchers, scientists, and drug development professionals to establish a comprehensive understanding of the pharmacokinetic properties of 6-Bromo-4-(4-pyridinyl)quinoline and to de-risk its progression towards clinical development.

Introduction: The Quinoline Scaffold and the Imperative of Early Pharmacokinetic Assessment

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with diverse therapeutic applications.[4][5][6] The versatility of the quinoline ring system allows for fine-tuning of its physicochemical properties through substitution, thereby modulating its biological activity and pharmacokinetic profile.[4] The subject of this guide, 6-Bromo-4-(4-pyridinyl)quinoline, is a novel entity for which a systematic pharmacokinetic evaluation is essential.

Early assessment of ADME properties is a cornerstone of modern drug discovery, enabling the early identification of liabilities that could lead to late-stage attrition.[1][2] By integrating in vitro ADME screens into the discovery workflow, researchers can proactively select and optimize compounds with favorable pharmacokinetic characteristics, ultimately reducing development costs and timelines.[1]

The presence of a bromine atom in the 6-position and a pyridinyl group at the 4-position of the quinoline core of our subject compound introduces specific chemical features that are likely to influence its pharmacokinetic behavior. Halogenation, particularly with bromine, can impact a molecule's lipophilicity, metabolic stability, and target-binding affinity.[7][8][9][10] Therefore, a bespoke experimental strategy is required to elucidate the specific ADME profile of 6-Bromo-4-(4-pyridinyl)quinoline.

Strategic Framework for Pharmacokinetic Profiling

A tiered approach to pharmacokinetic characterization allows for the efficient allocation of resources and the generation of decision-driving data at each stage of early drug discovery.

Caption: Key in vitro ADME assays.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, crossing the intestinal epithelium is the first major hurdle.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal barrier. [11][12][13]This assay assesses a compound's passive permeability and identifies if it is a substrate of efflux transporters like P-glycoprotein (P-gp). [12][13] Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. [11]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow. [12]3. Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This mimics absorption from the gut into the bloodstream. [12] * Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses the extent of active efflux. [12]4. Sample Analysis: Samples from both chambers at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound. [12]5. Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests the compound is a substrate of an efflux transporter. [13]

Distribution: Where Does the Compound Go?

Once in the systemic circulation, a drug's distribution to its target tissues and its potential for accumulation are governed by its binding to plasma proteins and its partitioning into red blood cells.

The extent to which a drug binds to plasma proteins, primarily albumin, influences its free (unbound) concentration, which is the pharmacologically active fraction. [14]High plasma protein binding can limit the amount of drug available to exert its effect and to be cleared.

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is considered the gold standard for measuring plasma protein binding. [14][15]

  • Apparatus Setup: A two-chamber equilibrium dialysis apparatus (e.g., RED device) is used, with the chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins. [14][16]2. Sample Preparation: One chamber is filled with plasma spiked with the test compound, and the other chamber is filled with buffer. [16]3. Incubation: The apparatus is incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours). [15]4. Sample Analysis: The concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Other methods for determining PPB include ultrafiltration and ultracentrifugation. [14][16][17]

Metabolism: Biotransformation and Clearance

Metabolism is a key determinant of a drug's half-life and can lead to the formation of active or inactive metabolites. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) enzyme superfamily. [18][19]

These assays determine the rate at which a compound is metabolized by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with liver microsomes (which contain the CYP enzymes) and the cofactor NADPH in a buffer solution at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

A similar protocol can be used with hepatocytes, which provide a more complete metabolic system. [20]

These assays are crucial for predicting the potential for drug-drug interactions (DDIs). [18][19][21]

  • CYP Inhibition: This assay determines if 6-Bromo-4-(4-pyridinyl)quinoline inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). [18][21]Inhibition of these enzymes can lead to increased plasma levels of co-administered drugs. [19][22]The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined. [22]* CYP Induction: This assay assesses whether the compound increases the expression of CYP enzymes, which can lead to faster metabolism and reduced efficacy of co-administered drugs. [18][19][21]This is typically evaluated using cultured human hepatocytes. [21]

Interaction with Drug Transporters

Drug transporters, such as P-glycoprotein (P-gp), play a significant role in drug absorption, distribution, and excretion. [23][24][25][26]

As previously mentioned, the Caco-2 permeability assay can identify P-gp substrates. [12]Specific assays using cell lines overexpressing P-gp can further confirm this and also determine if 6-Bromo-4-(4-pyridinyl)quinoline is an inhibitor of P-gp. [27]Inhibition of P-gp can affect the pharmacokinetics of other drugs that are P-gp substrates. [26]

In Vivo Pharmacokinetic Studies: The Whole-Body Picture

In vivo studies in animal models, typically rodents, are essential to understand how the in vitro ADME properties translate to the whole-organism level. [28][29]

Caption: Workflow for in vivo pharmacokinetic studies.

Study Design

A typical early in vivo PK study involves administering 6-Bromo-4-(4-pyridinyl)quinoline to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. [28][29][30]

  • IV Administration: Provides direct entry into the systemic circulation and allows for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • PO Administration: Allows for the assessment of oral absorption and the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Serial blood samples are collected at predetermined time points after dosing. [31][32]

Bioanalytical Method

A robust and validated bioanalytical method is crucial for accurately quantifying the concentration of 6-Bromo-4-(4-pyridinyl)quinoline in biological matrices. [33]Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. [33][34][35] Key Steps in LC-MS/MS Method Development:

  • Sample Preparation: An efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is developed to isolate the analyte from the biological matrix.

  • Chromatographic Separation: An HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify the analyte and an internal standard. [36] The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, and reliability. [33][37]

Pharmacokinetic Data Analysis

The concentration-time data obtained from the bioanalysis is used to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). [31]

Parameter Description Importance
Clearance (CL) The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues.
Terminal Half-life (t½) The time required for the plasma concentration of a drug to decrease by half. Determines the dosing interval.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma after oral administration. Related to efficacy and potential toxicity.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached. Indicates the rate of absorption.
Area Under the Curve (AUC) The integral of the drug concentration-time curve. Represents the total drug exposure.

| Oral Bioavailability (F%) | The fraction of the orally administered dose that reaches the systemic circulation. | A critical parameter for oral drug candidates. |

Data Integration and Human Pharmacokinetic Prediction

The final step in this early-stage evaluation is to integrate all the data from in silico, in vitro, and in vivo studies to build a comprehensive pharmacokinetic profile of 6-Bromo-4-(4-pyridinyl)quinoline. This integrated dataset can then be used in physiologically based pharmacokinetic (PBPK) models to predict the compound's pharmacokinetic behavior in humans. This predictive step is crucial for informing the design of first-in-human clinical trials.

Conclusion

The systematic and rigorous pharmacokinetic profiling of 6-Bromo-4-(4-pyridinyl)quinoline, as outlined in this guide, is a critical component of its early-stage drug discovery and development. By employing a tiered approach that combines in silico, in vitro, and in vivo methodologies, researchers can gain a comprehensive understanding of the compound's ADME properties. This knowledge is essential for making informed decisions about lead optimization, candidate selection, and the design of future preclinical and clinical studies, ultimately increasing the probability of successfully translating a promising molecule into a valuable therapeutic agent.

References

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  • Remsberg, C. M., et al. (2018). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 158, 256-264. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Sahoo, C. R., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 234-242. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98. Retrieved from [Link]

  • Sakaeda, T., et al. (2000). Role of P-glycoprotein in drug disposition. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 115(2), 77-84. Retrieved from [Link]

  • Obach, R. S. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1165, pp. 161-171). Humana Press. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Jusko, W. J., & Gretch, M. (1976). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Drug Metabolism Reviews, 5(1), 43-140. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • PatSnap Synapse. (2024, June 21). What are P-gp modulators and how do they work? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

  • Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • PatSnap Synapse. (2025, May 29). What are the key in vitro assays to assess CYP inhibition or induction? Retrieved from [Link]

  • Wróbel, D., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(11), 3296. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1074. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

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  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(5), e1074. Retrieved from [Link]

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  • Singh, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18635-18656. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 6-Bromo-4-(4-pyridinyl)quinoline from 4-chloroquinoline

Application Note: Regiocontrolled Synthesis of 6-Bromo-4-(4-pyridinyl)quinoline Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I must emphasize a critical mechanistic reality regarding the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regiocontrolled Synthesis of 6-Bromo-4-(4-pyridinyl)quinoline

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I must emphasize a critical mechanistic reality regarding the synthesis of 6-Bromo-4-(4-pyridinyl)quinoline, a pivotal intermediate in the development of PI3K/mTOR inhibitors (such as Omipalisib). While theoretical retrosynthesis might suggest the direct electrophilic bromination of 4-chloroquinoline, the electron-deficient nature of the quinoline's pyridine ring directs electrophiles preferentially to the C3, C5, or C8 positions. Direct bromination at the C6 position of an intact 4-chloroquinoline ring is synthetically non-viable due to poor regiocontrol and complex purification requirements [1].

Therefore, field-proven industrial protocols bypass the direct bromination of 4-chloroquinoline. Instead, a self-validating system relies on the pre-constructed 6-bromo-4-chloroquinoline scaffold (typically synthesized de novo via the cyclization of 4-bromoaniline and ethyl propiolate) [1].

The Chemoselectivity Challenge: To synthesize 6-Bromo-4-(4-pyridinyl)quinoline, a cross-coupling reaction must occur exclusively at the C4 position while leaving the C6-bromide intact. While the C4-Cl bond is activated (acting as a vinylogous imidoyl chloride), direct Suzuki coupling can lead to competitive insertion at the C6-Br bond.

The Solution: To achieve absolute chemoselectivity, we employ a Finkelstein-type halogen exchange [2]. Converting the C4-chloride to a C4-iodide ensures that the oxidative addition of the Pd(0) catalyst occurs exclusively at C4, preserving the C6-bromide for subsequent functionalization [3].

Pathway A 4-Chloroquinoline (Theoretical Start) B 6-Bromo-4-chloroquinoline (Industry Scaffold) A->B De Novo Synthesis (Avoids C6-bromination) C 6-Bromo-4-iodoquinoline (Activated Intermediate) B->C Halogen Exchange NaI, HCl, MeCN D 6-Bromo-4-(4-pyridinyl)quinoline (Target Molecule) C->D Suzuki Coupling Pd-catalyst, Boronic Acid

Figure 1: Regioselective synthetic workflow for 6-Bromo-4-(4-pyridinyl)quinoline.

Phase 1: Halogen Exchange (Finkelstein Activation)

Mechanistic Causality: The reaction is driven forward by Le Chatelier's principle using a large excess of Sodium Iodide (NaI) under acidic conditions. The intermediate hydrochloride salt increases the electrophilicity of the C4 position, facilitating nucleophilic aromatic substitution ( SN​Ar ) by the iodide ion [2].

Table 1: Reagent Stoichiometry for Halogen Exchange
ReagentMW ( g/mol )EquivalentsAmountRole
6-Bromo-4-chloroquinoline242.501.0 eq2.04 g (8.4 mmol)Starting Scaffold
HCl / Ethanol (2M)36.461.2 eq5.0 mLActivating Agent
Sodium Iodide (NaI)149.8912.0 eq15.1 g (100.8 mmol)Nucleophile
Acetonitrile (MeCN)41.05-100 mLSolvent
Step-by-Step Methodology:
  • Salt Formation: Dissolve 6-bromo-4-chloroquinoline in 20 mL of anhydrous THF in a round-bottom flask. Dropwise, add 2M HCl in Ethanol at room temperature. Stir for 30 minutes. A gray/off-white precipitate of the hydrochloride salt will form.

  • Solvent Removal: Concentrate the suspension in vacuo and dry under high vacuum to isolate the hydrochloride salt quantitatively.

  • Nucleophilic Substitution: Suspend the isolated hydrochloride salt and NaI in 100 mL of anhydrous acetonitrile.

  • Reflux: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and reflux for 32 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Wash the organic layer with a saturated aqueous sodium thiosulfate solution to remove any free iodine, dry over anhydrous Na2​SO4​ , and concentrate to yield 6-bromo-4-iodoquinoline as a yellow powder.

Phase 2: Regioselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The C4-I bond undergoes rapid oxidative addition with the Palladium(0) catalyst at 100 °C, a temperature where the C6-Br bond remains completely inert. The biphasic 1,4-Dioxane/Water system ensures optimal solubility for both the organic halide and the inorganic base, facilitating efficient transmetalation[3].

Table 2: Reagent Stoichiometry for Suzuki-Miyaura Coupling
ReagentMW ( g/mol )EquivalentsAmountRole
6-Bromo-4-iodoquinoline333.951.0 eq1.67 g (5.0 mmol)Electrophile
4-Pyridinylboronic acid122.921.2 eq0.74 g (6.0 mmol)Coupling Partner
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05 eq204 mg (0.25 mmol)Catalyst
Potassium Carbonate ( K2​CO3​ )138.213.0 eq2.07 g (15.0 mmol)Base
1,4-Dioxane / H2​O (4:1)--50 mLSolvent System
Step-by-Step Methodology:
  • Preparation: To a 100 mL Schlenk flask or pressure vessel, add 6-bromo-4-iodoquinoline, 4-pyridinylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane and water mixture. Sparge the biphasic solution with ultra-pure nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst degradation and homocoupling side reactions.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst under a positive stream of nitrogen. Seal the vessel.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 15 hours. Monitor the reaction via LCMS to confirm the complete disappearance of the starting iodide and the preservation of the C6-bromide.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with ethyl acetate. Extract the aqueous layer with ethyl acetate ( 3×30 mL). Combine the organic phases, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to afford the pure 6-Bromo-4-(4-pyridinyl)quinoline.

Quantitative Data & Yield Summary

Table 3: Reaction Efficiency and Yield Metrics
Reaction PhaseTarget Intermediate / ProductTime (h)Temp (°C)Expected Yield (%)Purity (LCMS)
Phase 1: Finkelstein6-Bromo-4-iodoquinoline32.010081 - 85%> 95%
Phase 2: Suzuki6-Bromo-4-(4-pyridinyl)quinoline15.010076 - 80%> 98%
Overall Process Final Target Molecule 47.0 - ~ 65% > 98%

References

  • ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.1

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.2

  • Google Patents. WO2008144463A1 - Quinoline derivatives as pi3 kinase inhibitors.3

Sources

Application

Application Note: Utilizing 6-Bromo-4-(4-pyridinyl)quinoline as a Core Intermediate in the Synthesis of Dual PI3K/mTOR Inhibitors

Executive Summary & Biological Context The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and transformation. It is the most commonly mutated pathway in human cancers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and transformation. It is the most commonly mutated pathway in human cancers[1]. The mammalian target of rapamycin (mTOR), a class IV PI3K protein kinase, functions downstream and in parallel to PI3K, meaning that dual inhibition of both PI3K and mTOR is a highly effective strategy to prevent tumor escape mechanisms and augment antiproliferative efficacy[2].

Designing small-molecule inhibitors for these kinases requires occupying the highly conserved ATP-binding pocket. The quinoline scaffold serves as an exceptional ATP mimetic. Specifically, 6-bromo-4-(4-pyridinyl)quinoline has emerged as a highly versatile and privileged intermediate[3]. The quinoline core anchors the molecule in the hinge region of the kinase, the 4-pyridinyl group extends into the affinity pocket to establish crucial hydrogen bonds, and the 6-bromo position acts as a synthetic vector for late-stage palladium-catalyzed diversification (e.g., attaching sulfonamide or aryl groups to tune pharmacokinetics).

Mechanistic Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and demonstrates exactly where quinoline-based dual inhibitors exert their pharmacological effect.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Quinoline-based Dual Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Blocks ATP Pocket

Fig 1: PI3K/AKT/mTOR signaling cascade and the dual inhibition mechanism of quinoline derivatives.

Synthetic Strategy & Workflow

The modularity of 6-bromo-4-(4-pyridinyl)quinoline allows researchers to generate vast libraries of kinase inhibitors. The synthetic workflow relies on the differential reactivity of halogens on the quinoline ring. The highly electron-deficient C4-chloride undergoes oxidative addition much faster than the C6-bromide, allowing for a chemoselective initial Suzuki coupling. The retained C6-bromide is subsequently converted into a boronate ester via Miyaura borylation, setting the stage for a final cross-coupling event[3].

Workflow SM 6-Bromo-4-chloroquinoline (Starting Material) Step1 Suzuki Coupling + 4-Pyridinylboronic acid SM->Step1 Int1 6-Bromo-4-(4-pyridinyl)quinoline (Key Intermediate) Step1->Int1 Step2 Miyaura Borylation + B2pin2 Int1->Step2 Int2 Quinoline-6-boronate ester Step2->Int2 Step3 Suzuki Coupling + Aryl Halide Int2->Step3 Product Final PI3K/mTOR Inhibitor Step3->Product

Fig 2: Three-step synthetic workflow from 6-bromo-4-chloroquinoline to the final kinase inhibitor.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Chemoselective Synthesis of 6-Bromo-4-(4-pyridinyl)quinoline

Objective: Install the 4-pyridinyl group while preserving the C6-bromide for downstream chemistry. Causality & Rationale: The C4 position of the quinoline is activated by the adjacent nitrogen, making the C-Cl bond highly susceptible to palladium insertion. Using a mild base (K₂CO₃) and controlling the stoichiometry prevents unwanted reaction at the C6-Br position.

  • Setup: In a 500 mL round-bottom flask, dissolve 6-bromo-4-chloroquinoline (10.0 g, 41.2 mmol) and 4-pyridinylboronic acid (5.5 g, 45.3 mmol, 1.1 eq) in a mixture of 1,4-dioxane (150 mL) and water (30 mL).

  • Catalyst Addition: Add K₂CO₃ (17.1 g, 123.6 mmol, 3.0 eq) and purge the system with nitrogen for 15 minutes. Add Pd(PPh₃)₄ (2.38 g, 2.06 mmol, 5 mol%). Note: Purging is critical to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C under nitrogen for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Validation (Self-Validating QC):

    • TLC: Run in DCM:MeOH (95:5). The product should appear as a highly UV-active spot at a lower Rf than the starting material.

    • LC-MS: Confirm complete consumption of the starting material (m/z 242/244). The product peak must show an[M+H]⁺ of m/z 285/287 with a classic 1:1 isotopic pattern indicative of a single bromine atom.

Protocol B: Miyaura Borylation of the C6 Position

Objective: Convert the inert C6-bromide into a reactive boronate ester[3]. Causality & Rationale: Potassium acetate (KOAc) is specifically chosen as the base. Unlike Na₂CO₃ or KOH, KOAc is mild enough to facilitate the transmetalation of the boron species without promoting the subsequent Suzuki coupling of the newly formed boronate with unreacted starting material (which would cause dimerization). 1,4-dioxane is used due to its high boiling point and excellent solubilizing properties for the PdCl₂(dppf) catalyst.

  • Setup: To a pressure vessel, add 6-bromo-4-(4-pyridinyl)quinoline (5.0 g, 17.5 mmol), bis(pinacolato)diboron (4.9 g, 19.3 mmol, 1.1 eq), and anhydrous KOAc (5.2 g, 52.6 mmol, 3.0 eq) in anhydrous 1,4-dioxane (100 mL).

  • Catalyst Addition: Purge with nitrogen for 15 minutes. Add PdCl₂(dppf)·CH₂Cl₂ adduct (430 mg, 0.53 mmol, 3 mol%).

  • Reaction: Seal the vessel and heat at 100 °C for 15 hours.

  • Workup: Cool to room temperature, filter through a pad of silica gel to remove inorganic salts and catalyst, and wash with ethyl acetate. Concentrate to yield the crude boronate ester, which is typically used directly in the next step to avoid degradation.

  • Validation (Self-Validating QC):

    • ¹H NMR: The successful formation of the pinacol boronate ester is immediately validated by the appearance of a massive, sharp singlet integrating to 12 protons at ~1.35 ppm (the pinacol methyl groups).

    • LC-MS: Observe the mass shift to m/z 333 [M+H]⁺. The disappearance of the 1:1 bromine isotopic pattern confirms complete conversion.

Protocol C: Final Assembly via Suzuki-Miyaura Cross-Coupling

Objective: Couple the quinoline-6-boronate ester with a functionalized aryl halide (e.g., a substituted benzenesulfonamide) to yield the final PI3K/mTOR inhibitor.

  • Setup: Combine the crude boronate ester (1.0 eq), the desired aryl halide (1.0 eq), and Na₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Add PdCl₂(dppf) (5 mol%), purge with nitrogen, and heat at 90 °C for 12 hours.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor.

  • Validation (Self-Validating QC):

    • ¹H NMR: Disappearance of the pinacol protons (~1.35 ppm) and appearance of the new aryl protons.

    • Purity: HPLC purity must be >95% before biological profiling.

Quantitative Data: Kinase Profiling

Once synthesized, quinoline-based derivatives utilizing this intermediate (such as analogs of Omipalisib/GSK2126458) exhibit extraordinary potency across multiple kinase isoforms. The table below summarizes the biochemical activity profile of a representative optimized quinoline derivative[1].

Target KinaseIC₅₀ (nM)Assay TypeBiological Significance
PI3Kα 0.04Lipid Kinase AssayPrimary driver of tumor cell growth and transformation.
PI3Kβ 0.13Lipid Kinase AssayImplicated in PTEN-deficient tumors.
PI3Kγ 0.09Lipid Kinase AssayModulates tumor microenvironment and immune response.
PI3Kδ 0.02Lipid Kinase AssayCritical for B-cell malignancies and lymphomas.
mTORC1/2 0.18Protein Kinase AssayPrevents feedback loop activation of AKT (S473 phosphorylation).

Table 1: Biochemical profiling of a representative 6-aryl-4-(4-pyridinyl)quinoline dual inhibitor. Data demonstrates sub-nanomolar potency across all class I PI3K isoforms and mTOR.

Conclusion

The strategic use of 6-bromo-4-(4-pyridinyl)quinoline as a central building block allows for the rapid, modular assembly of highly potent PI3K/mTOR inhibitors. By strictly controlling the chemoselectivity of palladium-catalyzed cross-couplings, researchers can systematically explore the chemical space at the C6 position, optimizing both the pharmacodynamics and pharmacokinetics of next-generation oncology therapeutics.

References

  • Quinoline derivatives as pi3 kinase inhibitors. (WO2008144463A1). Google Patents.3[3]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. PubMed Central (PMC).2[2]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters.1[1]

Sources

Method

Application Note: RP-HPLC Method Development and Validation for Purity Analysis of 6-Bromo-4-(4-pyridinyl)quinoline

Introduction & Biological Context 6-Bromo-4-(4-pyridinyl)quinoline is a critical, highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced targeted therapeutics, most notably Phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

6-Bromo-4-(4-pyridinyl)quinoline is a critical, highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced targeted therapeutics, most notably Phosphoinositide 3-kinase (PI3K) inhibitors ()[1]. The PI3K/AKT/mTOR signaling cascade is a fundamental pathway regulating cellular proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human malignancies, making the precise synthesis and purity control of its inhibitors a critical regulatory requirement in drug development[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Quinoline-based PI3K Inhibitor Inhibitor->PI3K Blocks Active Site

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by quinoline derivatives.

To ensure the safety and efficacy of the final active pharmaceutical ingredient (API), the purity of 6-Bromo-4-(4-pyridinyl)quinoline must be rigorously controlled. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed in strict accordance with [2].

Physicochemical Profiling & Chromatographic Rationale

Developing an HPLC method for 6-Bromo-4-(4-pyridinyl)quinoline presents specific analytical challenges due to its structural features. The molecule contains two distinct basic nitrogen centers: a pyridine ring ( pKa​≈5.2 ) and a quinoline ring ( pKa​≈4.9 ).

The Causality of Peak Tailing

When analyzing basic nitrogen-containing heterocycles on traditional silica-based stationary phases, analysts frequently encounter severe peak tailing and poor resolution[3]. This is caused by two phenomena:

  • Mixed Ionization States: At a neutral mobile phase pH (e.g., pH 7.0), the basic nitrogens are only partially protonated. This equilibrium between neutral and ionized states during the chromatographic run leads to band broadening.

  • Silanol Interactions: Uncapped, acidic silanol groups ( −Si−OH ) on the silica support ( pKa​≈3.5−4.5 ) become deprotonated. The positively charged analytes undergo secondary ion-exchange interactions with these negatively charged silanols, causing the analyte to "stick" to the column, resulting in severe tailing.

Rational Method Design

To overcome these challenges, this protocol employs a low-pH, ion-pairing strategy using 0.1% Trifluoroacetic acid (TFA)[1].

  • pH Control: 0.1% TFA yields a mobile phase pH of approximately 2.0. Because this is >2 pH units below the pKa​ of both the pyridine and quinoline rings, the molecule is forced into a 100% protonated (cationic) state, eliminating mixed-mode band broadening[4].

  • Ion-Pairing & Silanol Shielding: The hydrophobic trifluoroacetate anion ( CF3​COO− ) acts as a weak ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated basic nitrogens, significantly increasing retention on the non-polar C18 stationary phase while sterically shielding the analyte from interacting with residual silanols. Furthermore, at pH 2.0, the acidic silanols are fully protonated (neutralized), shutting down secondary ion-exchange interactions.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure the analytical system is valid before any sample data is collected.

Reagents and Materials
  • Analyte: 6-Bromo-4-(4-pyridinyl)quinoline Reference Standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)Sterically protected, highly stable at low pH, excellent for basic compounds[3].
Mobile Phase A 0.1% TFA in WaterEnsures full protonation of basic nitrogens.
Mobile Phase B 0.1% TFA in AcetonitrileProvides hydrophobic elution strength.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 254 nmOptimal chromophore absorption for conjugated quinoline/pyridine systems[4].
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus polar impurities.
2.09010Isocratic hold.
12.01090Linear gradient to elute the main active compound and hydrophobic impurities.
15.01090High organic flush to clean the column.
15.19010Return to initial conditions.
20.09010Column re-equilibration.
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add exactly 1.0 mL of TFA to 1000 mL of Milli-Q water (Mobile Phase A) and 1000 mL of Acetonitrile (Mobile Phase B). Sonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 6-Bromo-4-(4-pyridinyl)quinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a 100μg/mL working standard solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch sample into a 100 mL volumetric flask. Dissolve in Diluent to achieve a nominal concentration of 100μg/mL .

  • System Suitability Testing (SST): Inject the working standard solution six times consecutively. The system is only considered "valid" if it meets the following criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤2.0%

    • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful suppression of silanol interactions)

    • Theoretical Plates ( N ): ≥5000

Method Validation (ICH Q2(R2) Framework)

To ensure the method is scientifically defensible and regulatory-compliant, it was validated according to the parameters outlined in ICH Q2(R2)[2],[5].

HPLC_Workflow Physico Physicochemical Profiling (pKa ~5) MobilePhase Mobile Phase Selection (0.1% TFA, pH 2.0) Physico->MobilePhase Dictates pH Column Stationary Phase (End-capped C18) Physico->Column Dictates Chemistry Validation ICH Q2(R2) Validation MobilePhase->Validation Optimized Method Column->Validation Routine Routine Purity Analysis Validation->Routine Validated System

Fig 2: Rational method development and ICH Q2(R2) validation workflow for basic heterocycles.

Quantitative Validation Summary

The validation data confirms that the method is highly specific, linear, precise, and accurate for the determination of 6-Bromo-4-(4-pyridinyl)quinoline.

Table 3: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention time of analyteNo co-eluting peaks from diluent or known synthesis by-productsPass
Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 10−150μg/mL )Pass
Precision (Repeatability) %RSD of peak areas ≤2.0% ( n=6 )%RSD = 0.65% Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%Mean Recovery = 99.8% Pass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3:1 0.05μg/mL ( S/N=4.2 )Pass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10:1 0.15μg/mL ( S/N=11.5 )Pass
Robustness Stable Tf​ and N with deliberate variationsValidated against ±0.2 mL/min flow rate and ±5∘C temp changesPass

Conclusion

The developed RP-HPLC method successfully addresses the chromatographic challenges inherent to the dual-basic nature of 6-Bromo-4-(4-pyridinyl)quinoline. By leveraging the causality between mobile phase pH, analyte ionization state, and silanol activity, the use of 0.1% TFA provides excellent peak symmetry and retention. The protocol serves as a self-validating, ICH Q2(R2)-compliant framework suitable for routine purity analysis and quality control in pharmaceutical development environments.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • Google Patents. "WO2008144463A1 - Quinoline derivatives as pi3 kinase inhibitors.
  • National Institutes of Health (NIH) / PubMed. "Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry." URL:[Link]

  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." URL:[Link]

Sources

Application

Application Note: 6-Bromo-4-(4-pyridinyl)quinoline as a Strategic Building Block for High-Performance OLED Materials

Executive Summary & Mechanistic Rationale The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. 6-Bromo-4-(4-pyridinyl)quinoline (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. 6-Bromo-4-(4-pyridinyl)quinoline (CAS: 958852-13-6) has emerged as a highly versatile, bifunctional intermediate for the synthesis of advanced Electron Transport Materials (ETMs) and bipolar host materials[1].

The molecular architecture of this compound offers two distinct mechanistic advantages:

  • Electronic Deficit (n-Type Character): The integration of both quinoline and pyridine heterocycles creates a highly electron-deficient π -conjugated core. The electronegative imine nitrogens lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which reduces the electron injection barrier from the cathode and enhances intrinsic electron mobility[2].

  • Orthogonal Reactivity: The bromine atom at the 6-position of the quinoline ring provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to modularly attach electron-donating groups (like carbazole) to form Donor-Acceptor (D-A) bipolar hosts, or further electron-withdrawing groups (like triazine) to form deep-LUMO ETMs[3].

SyntheticWorkflow A 6-Bromo-4-(4-pyridinyl)quinoline (Reactive Core) B Suzuki-Miyaura Coupling (Aryl-Boronic Acids) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Secondary Amines) A->C C-N Bond Formation D n-Type ETMs (Deep LUMO) B->D E Bipolar Host Materials (Balanced Charge Transport) C->E F Vacuum Sublimation (OLED-Grade Purity >99.99%) D->F E->F

Caption: Synthetic pathways for OLED materials derived from 6-Bromo-4-(4-pyridinyl)quinoline.

Quantitative Optoelectronic Profiling

When 6-Bromo-4-(4-pyridinyl)quinoline is functionalized, the resulting derivatives exhibit superior photophysical and electrochemical properties compared to legacy materials like TPBi or Alq 3​ . Table 1 summarizes the typical property ranges achieved when this core is utilized in material design.

Table 1: Comparative Optoelectronic Properties of OLED Materials

Material ClassificationHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( T1​ , eV)Electron Mobility ( μe​ , cm 2 /Vs)
TPBi (Standard ETM)-6.20-2.703.502.74 ∼3.3×10−5
BAlq (Standard Host)-5.90-2.903.002.18 ∼1.0×10−6
Quinoline-Pyridine ETM -6.35-3.103.252.65 ∼5.0×10−4
Quinoline-Pyridine Host -5.80-2.952.852.78 ∼2.5×10−4

Note: The exceptionally deep HOMO (-6.35 eV) of the quinoline-pyridine ETM derivatives provides excellent hole-blocking capabilities, confining excitons strictly within the emissive layer (EML)[4].

Experimental Protocols: Synthesis & Purification

Protocol A: Synthesis of an n-Type ETM via Suzuki-Miyaura Coupling

This protocol details the attachment of a (4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)boronic acid to the 6-bromo position to create a high-mobility ETM.

Rationale & Causality: We utilize a Toluene/Ethanol/Water (2:1:1) solvent system. Toluene dissolves the organic precursors, water dissolves the K 2​ CO 3​ base, and ethanol acts as a crucial phase-transfer agent. This homogenizes the biphasic mixture at reflux, drastically accelerating the transmetalation step of the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In a 250 mL two-neck round-bottom flask, add 6-Bromo-4-(4-pyridinyl)quinoline (1.0 eq, 10 mmol) and the triazine-boronic acid derivative (1.2 eq, 12 mmol).

  • Solvent Addition: Add 100 mL of the degassed Toluene/EtOH/H 2​ O (2:1:1 v/v) mixture.

  • Catalyst & Base: Add K 2​ CO 3​ (2.5 eq, 25 mmol) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 eq, 0.5 mmol).

  • Degassing: Purge the system with high-purity Argon for 15 minutes to prevent catalyst oxidation.

  • Reaction: Reflux the mixture at 95°C for 12 hours.

    • Self-Validation Gate: Monitor via TLC (Eluent: DCM/MeOH 95:5). The reaction is complete when the starting material spot ( Rf​≈0.6 ) is entirely consumed, replaced by a highly fluorescent blue spot under 365 nm UV ( Rf​≈0.4 ).

  • Workup: Cool to room temperature. Extract with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Primary Purification: Purify via silica gel column chromatography to yield the raw ETM powder.

Protocol B: OLED-Grade Purification via Train Sublimation

Rationale & Causality: OLED devices operate under intense electric fields. Trace impurities (unreacted bromides, palladium residues, or salts) act as deep charge traps and non-radiative recombination centers, leading to catastrophic device failure (dark spots). Vacuum sublimation separates molecules based strictly on vapor pressure, ensuring >99.99% purity.

Step-by-Step Procedure:

  • Load the raw synthesized ETM (approx. 2.0 g) into the source boat of a multi-zone thermal gradient sublimation system.

  • Evacuate the quartz tube to a high vacuum of ≤1.0×10−6 Torr.

  • Set the source zone to the material's sublimation temperature (typically 280°C - 320°C for quinoline-triazine derivatives).

  • Maintain the collection zone at a gradient of 200°C to 150°C.

  • Allow sublimation to proceed for 48 hours.

    • Self-Validation Gate: The purified material will deposit as highly crystalline needles in the collection zone. Perform High-Performance Liquid Chromatography (HPLC) to confirm purity ≥99.99% before device integration.

OLED Device Fabrication & Architecture

To validate the synthesized material, it must be integrated into a standard phosphorescent OLED architecture. The deep LUMO of the quinoline-pyridine derivative ensures barrier-free electron injection from the cathode.

EnergyLevels Anode ITO Anode WF: -4.7 eV HTL HTL (NPB) LUMO: -2.4 eV HOMO: -5.4 eV Anode->HTL Holes EML EML (Host+Ir) LUMO: -2.8 eV HOMO: -5.8 eV HTL->EML Holes ETL ETL (Target) LUMO: -3.1 eV HOMO: -6.3 eV ETL->EML Electrons Cathode LiF/Al WF: -4.3 eV Cathode->ETL Electrons

Caption: Energy level alignment and charge transport mechanism in the target OLED architecture.

Device Fabrication Protocol
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

    • Causality: UV-Ozone treatment (20 mins) is immediately applied prior to loading into the vacuum chamber to remove residual organic contaminants and increase the ITO work function for better hole injection.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator with a base pressure of 5.0×10−7 Torr.

  • Layer Sequence:

    • HIL: Deposit HAT-CN (10 nm) at 0.5 Å/s.

    • HTL: Deposit NPB (40 nm) at 1.0 Å/s.

    • EML: Co-deposit the Host material and Phosphorescent Dopant (e.g., Ir(ppy) 3​ at 8 wt%) to a thickness of 30 nm.

    • ETL: Deposit the sublimed 6-Bromo-4-(4-pyridinyl)quinoline derivative (30 nm) at 1.0 Å/s.

    • EIL/Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).

  • Encapsulation: Transfer the device to an Argon-filled glovebox (<0.1 ppm H 2​ O/O 2​ ) and encapsulate using a UV-curable epoxy resin and a glass lid with a getter to prevent oxidative degradation[5].

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Bromo-4-(4-pyridinyl)quinoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 6-bromo-4-(4-pyridinyl)quinoline.

This compound is a critical intermediate in the[1]. The standard synthetic route involves a Suzuki-Miyaura cross-coupling between 4-chloro-6-bromoquinoline and a 4-pyridinylboronic acid species. However, achieving high yields requires mastering the chemoselectivity between the[2], while simultaneously mitigating the degradation of the boronic acid.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of 4,6-bis(4-pyridinyl)quinoline (over-coupling) or coupling at the C6 position instead of C4? Causality: In a standard unactivated dihaloarene, palladium oxidatively adds to a C–Br bond much faster than a C–Cl bond. However, in 4-chloro-6-bromoquinoline, the C4 position is highly electron-deficient due to the inductive and resonance effects of the adjacent quinoline nitrogen. This significantly lowers the LUMO of the C4–Cl bond, activating it kinetically toward oxidative addition. If the reaction temperature is too high (>100 °C) or if an excess of boronic acid is used, the thermodynamic driving force overcomes this kinetic preference, leading to over-coupling at the C6–Br position. Solution:

  • Strict Stoichiometry: Limit the boronate ester to exactly 1.05 equivalents.

  • Catalyst Selection: Use Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%). The bidentate, sterically demanding dppf ligand restricts the geometry of the palladium center, enhancing chemoselectivity for the more accessible, electronically activated C4 position[2].

  • Temperature Control: Maintain the reaction strictly at 80 °C.

Q2: My reaction stalls at 40-50% conversion, and I recover unreacted 4-chloro-6-bromoquinoline. What causes this? Causality: This is typically caused by two competing degradation pathways. First, free 4-pyridinylboronic acid is highly susceptible to[3] at elevated temperatures, rapidly degrading into pyridine and boric acid. Second, the target product contains two basic nitrogen atoms (pyridine and quinoline) that can chelate the palladium catalyst, effectively poisoning it and halting the catalytic cycle. Solution:

  • Use the Pinacol Ester: Switch from the free boronic acid to 4-pyridinylboronic acid pinacol ester, which is significantly more robust against protodeboronation.

  • Biphasic Solvent System: Use a 1,4-dioxane/water (4:1 v/v) mixture. The biphasic nature keeps the active boronate species available at the interface while protecting the bulk ester from rapid hydrolysis.

Q3: I am detecting 4-(4-pyridinyl)quinoline (loss of the C6 bromine) in my LC-MS. How do I prevent this? Causality: Hydrodehalogenation (debromination) occurs when a palladium-hydride (Pd–H) species is generated in situ. This typically happens if primary or secondary alcohols (e.g., ethanol, methanol) are used as solvents or co-solvents, as they can undergo β -hydride elimination after coordinating to the palladium center, leading to the reductive cleavage of the C6–Br bond. Solution: Strictly avoid alcohol solvents. Utilize 1,4-dioxane as the organic phase.

Quantitative Data: Optimization Matrix

The following table summarizes the impact of varying reaction parameters on the yield and chemoselectivity of the Suzuki-Miyaura coupling.

Solvent System (v/v)Base (2.0 eq)Catalyst (5 mol%)Temp (°C)Yield (%)Major Observed Impurity
DMF / H₂O (4:1)Na₂CO₃Pd(PPh₃)₄100< 30Bis-coupled (C4, C6)
EtOH / H₂O (4:1)K₂CO₃Pd(dppf)Cl₂8045Debrominated (C6-H)
Toluene / H₂O (4:1)CsFPd₂(dba)₃ / XPhos9075Unreacted SM (Stalled)
1,4-Dioxane / H₂O (4:1) K₂CO₃ Pd(dppf)Cl₂ 80 > 85 None (Clean C4-coupling)

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

Scale: 1.0 mmol

  • Reagent Charging: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-6-bromoquinoline (242 mg, 1.0 mmol)[2], 4-pyridinylboronic acid pinacol ester (215 mg, 1.05 mmol), Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg, 0.05 mmol), and anhydrous K2​CO3​ (276 mg, 2.0 mmol).

  • Solvent Preparation: In a separate vial, prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water (5.0 mL total volume). Sparge the solvent mixture with ultra-high purity nitrogen for 30 minutes to remove dissolved oxygen, which is critical to prevent catalyst oxidation and homocoupling of the boronate.

  • Reaction Initiation: Transfer the degassed solvent to the Schlenk flask via syringe. Seal the flask, apply a positive pressure of nitrogen, and heat the biphasic mixture in a pre-equilibrated oil bath at 80 °C with vigorous stirring (1000 rpm) for 4–6 hours[1].

  • Validation Checkpoint (Crucial Step): After 4 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic (dioxane) layer. Dilute with 1 mL of LC-MS grade acetonitrile and inject into the LC-MS.

    • Success Indicator: Disappearance of the starting material signal ( [M+H]+ m/z 242/244) and dominance of the target product signal ( [M+H]+ m/z 285/287).

    • Failure Indicator A (Over-coupling): Presence of an m/z 284 peak indicates formation of 4,6-bis(4-pyridinyl)quinoline. Action: Reduce reaction time or boronate equivalents in the next run.

    • Failure Indicator B (Debromination): Presence of an m/z 207 peak indicates hydrodehalogenation. Action: Verify solvent purity and absence of alcohol contaminants.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–5% methanol in dichloromethane to afford the pure 6-bromo-4-(4-pyridinyl)quinoline.

Reaction Workflow & Logical Relationships

G SM 4-Chloro-6-bromoquinoline + 4-Pyridinylboronic acid ester Opt Optimized Suzuki Coupling (Pd(dppf)Cl2, Dioxane/H2O, 80°C) SM->Opt Catalytic Activation Prod 6-Bromo-4-(4-pyridinyl)quinoline (Target Product) Opt->Prod Chemoselective C4-Oxidative Addition Side1 4,6-Bis(4-pyridinyl)quinoline (Over-coupling) Opt->Side1 Excess Boronic Acid / High Temp Side2 Stalled Reaction (Protodeboronation) Opt->Side2 Free Boronic Acid / High pH Side3 4-(4-Pyridinyl)quinoline (Debromination) Opt->Side3 Pd-H Formation (Alcohol Solvents)

Reaction workflow and chemoselectivity pathways in 6-bromo-4-(4-pyridinyl)quinoline synthesis.

References

  • Source: Google Patents (US10577365B2)
  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities Source: National Institutes of Health (PMC3268888) URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Minimizing off-target toxicity in 6-Bromo-4-(4-pyridinyl)quinoline cellular assays

Answering the user's request.## Technical Support Center: Minimizing Off-Target Toxicity in 6-Bromo-4-(4-pyridinyl)quinoline Cellular Assays A Guide for Researchers, Scientists, and Drug Development Professionals Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Minimizing Off-Target Toxicity in 6-Bromo-4-(4-pyridinyl)quinoline Cellular Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers utilizing quinoline-based compounds in cellular assays. This guide specifically addresses the challenges associated with 6-Bromo-4-(4-pyridinyl)quinoline, a compound of interest within the broader class of quinoline derivatives known for their potential as kinase inhibitors.[1][2]

Due to the limited specific public data on 6-Bromo-4-(4-pyridinyl)quinoline, this guide will use the designation BQP-44 (Bromo-Quinoline-Pyridinyl) to represent this molecule. The principles, troubleshooting steps, and protocols outlined here are synthesized from established best practices for small molecule kinase inhibitors and are designed to be broadly applicable to BQP-44 and structurally related compounds.[3] Our goal is to provide you with the expertise and validated methodologies required to ensure your experimental results are both accurate and reproducible.

Hypothesized Mechanism of Action: Kinase Inhibition

Structurally, BQP-44 belongs to a class of compounds, 4-anilino-quin(az)olines and related pyridinyl-quinolines, that often function as ATP-competitive kinase inhibitors.[1][2] These molecules typically target the ATP-binding pocket of protein kinases, interfering with the transfer of phosphate groups to substrate proteins.[4] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, is a common feature in various cancers, making them prime targets for therapeutic intervention.[3]

The diagram below illustrates a generalized signaling pathway that BQP-44 could potentially inhibit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response BQP44 BQP-44 (Hypothesized Target) BQP44->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt pathway by BQP-44.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of working with BQP-44.

Q1: I'm observing high levels of cell death even at low concentrations of BQP-44. Is this expected?

A1: Not necessarily. While high concentrations of any compound can induce cytotoxicity, significant cell death at concentrations intended for selective target inhibition often points to confounding factors. These can include:

  • Inherent Off-Target Toxicity: The compound may be interacting with other critical cellular targets besides the intended one, leading to a toxic response.[5]

  • Compound Instability: BQP-44 could be unstable in your cell culture medium, degrading into toxic byproducts. This is a known issue for some small molecules in aqueous environments at 37°C.[6]

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high. Most cell lines can tolerate up to 0.5% DMSO, but some are more sensitive. Always include a vehicle-only control to assess this.[7]

Q2: How can I be sure the cellular effects I'm seeing are due to inhibition of my primary target?

A2: This is a critical question in drug discovery. A multi-pronged approach is necessary for validation:

  • Phenotypic Comparison: Compare the cellular phenotype induced by BQP-44 with that from a genetic knockdown (e.g., siRNA or CRISPR) of the target protein.[5][8] Discrepancies may indicate significant off-target activity.

  • Target Engagement Assays: Directly confirm that BQP-44 is binding to its intended target in the cellular environment at the effective concentration. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide this evidence.[9]

  • Inactive Control: Use a structurally similar analog of BQP-44 that is known to be inactive against the primary target. This control should not produce the same cellular effects.[5]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the cells from the effects of BQP-44.

Q3: My results are inconsistent between experiments. What are the common causes of this variability?

A3: High variability often stems from inconsistencies in compound handling or assay conditions.[6] Key areas to investigate include:

  • Compound Solubility and Stability: Ensure BQP-44 is fully dissolved in your stock solution and does not precipitate when diluted into the culture medium.[10] It's also crucial to assess its stability over the time course of your experiment.[6]

  • Handling Procedures: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from the stock for each experiment.[6]

  • Cellular Conditions: Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase.[5]

  • Assay Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) and use low-protein-binding plates to prevent compound adsorption to plasticware.[6]

Part 2: Troubleshooting Guides

This section provides a more granular, problem-oriented approach to common experimental hurdles.

Table 1: Troubleshooting Common Issues with BQP-44
Problem Potential Cause Recommended Solution
High Cytotoxicity at Concentrations Expected to be Selective 1. Inherent off-target toxicity.[5] 2. Compound degradation into toxic products.[5][6] 3. Cell line is overly sensitive.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to define the cytotoxic concentration range.[3][5] 2. Test compound stability in media over the experimental time course.[6] 3. Use lower concentrations and/or shorter incubation times.
Observed Phenotype Does Not Match Expected Target Knockdown Phenotype 1. Dominant off-target effects.[5] 2. The assumed mechanism in your specific cell line is incorrect.1. Perform a target engagement assay (e.g., CETSA) to confirm binding at the effective concentration.[9] 2. Use genetic methods (siRNA/CRISPR) to validate the target's role in the observed phenotype.[5] 3. Consider proteomic profiling to identify potential off-targets.
No Observable Effect, Even at High Concentrations 1. Low cell permeability of BQP-44.[5] 2. Rapid metabolism of the compound by the cells. 3. The compound has precipitated out of solution.1. Use a cell permeability assay. 2. Measure compound concentration in the media over time using LC-MS. 3. Visually inspect wells for precipitate and perform a solubility test.[6]
Inconsistent Dose-Response Curve Shape or EC50/IC50 Values 1. Incomplete compound dissolution.[6] 2. Pipetting errors or inconsistent cell seeding density. 3. Compound instability in media.[6]1. Ensure the stock solution is fully dissolved before making dilutions. 2. Calibrate pipettes and use a consistent cell seeding protocol.[6] 3. Prepare fresh dilutions for each experiment and minimize incubation time if stability is an issue.
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing unexpected results in your BQP-44 assays.

G Start Start: Unexpected Cellular Phenotype or High Variability CheckCytotoxicity Step 1: Assess General Cytotoxicity (e.g., MTT or CellTiter-Glo Assay) Start->CheckCytotoxicity CheckStability Step 2: Evaluate Compound Stability (HPLC/LC-MS in media) CheckCytotoxicity->CheckStability If cytotoxicity is high at low concentrations CheckTarget Step 3: Confirm On-Target Engagement (e.g., CETSA, Phospho-Blot) CheckStability->CheckTarget If compound is stable CheckControls Step 4: Validate with Controls (Inactive Analog, Genetic Knockdown) CheckTarget->CheckControls If target engagement is confirmed Conclusion Conclusion: Data Interpreted with High Confidence CheckControls->Conclusion If controls validate on-target effect OffTarget Result: Off-Target Toxicity Dominates Response CheckControls->OffTarget If controls suggest off-target effect

Caption: A logical workflow for troubleshooting BQP-44 cellular assay results.

Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for essential validation experiments.

Protocol 1: Determining the Cytotoxic Profile via MTT Assay

This protocol determines the concentration at which BQP-44 induces general cell death, helping to separate specific inhibitory effects from broad toxicity.[3][11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[3]

  • Compound Treatment: Prepare a 2x concentrated serial dilution of BQP-44 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).[3]

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.[11] Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Validating On-Target Engagement via Western Blot

This protocol assesses the phosphorylation status of a known downstream substrate of the target kinase, providing evidence of target inhibition within the cell.[9]

  • Cell Seeding & Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat with various non-toxic concentrations of BQP-44 (determined from Protocol 1) for a relevant time period (e.g., 1-6 hours). Include vehicle and positive controls.

  • Cell Lysis: After treatment, wash cells twice with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated form of the target's substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A decrease in the phospho-protein signal relative to the total protein indicates on-target inhibition.

Part 4: Data Interpretation & Best Practices

Interpreting Dose-Response Curves

A dose-response curve is essential for understanding the potency and efficacy of BQP-44.[12] The curve is typically a sigmoidal shape when plotted on a semi-log scale.[13][14]

  • Potency (EC50/IC50): This is the concentration of BQP-44 that produces 50% of the maximal response (EC50 for agonists) or 50% inhibition (IC50 for antagonists). A lower value indicates higher potency.[12]

  • Efficacy (Emax): This represents the maximum response a compound can produce.[12]

  • Therapeutic Window: When comparing the on-target inhibitory curve (from an assay like in Protocol 2) to the cytotoxicity curve (from Protocol 1), there should be a clear separation. The "therapeutic window" is the concentration range where you observe significant on-target effects without causing widespread cell death. Working within this window is crucial for minimizing off-target toxicity.

Table 2: Hypothetical Concentration Guidelines for BQP-44
Assay TypeRecommended Concentration RangeKey Considerations
Initial Screening (e.g., Kinase Panel) 10 µM (single point)A high concentration to identify potential hits. Expect some off-target activity.[15]
On-Target Cellular Assay (e.g., Western Blot) 0.1 nM - 10 µM (10-point curve)The goal is to determine the IC50 for the primary target.[13]
Cytotoxicity Assay (e.g., MTT) 0.1 nM - 100 µM (10-point curve)Use a wide range to accurately determine the concentration that induces 50% cell death (CC50).
Phenotypic Assays 1x to 10x the on-target IC50Use the lowest effective concentration that gives a robust on-target signal to minimize off-target effects.
Best Practices for Compound Management
PracticeRationale
Use High-Purity Solvents Use anhydrous, high-purity solvents like DMSO to prevent compound precipitation and degradation.[10]
Proper Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light if the compound is light-sensitive.[7]
Solubility Checks Before use in assays, confirm the solubility of BQP-44 in your final culture medium. Precipitated compound is inactive and leads to inaccurate results.[6]
Consistent Controls Always include a vehicle control (solvent only), a positive control (known inhibitor), and an untreated control in every experiment.[7]

By rigorously applying these troubleshooting guides, protocols, and best practices, you can significantly enhance the quality and reliability of your data, ensuring that the observed cellular effects of 6-Bromo-4-(4-pyridinyl)quinoline are due to its intended mechanism of action.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Benchchem. (n.d.). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.
  • Benchchem. (n.d.). Application Notes and Protocols for 6-Bromocinnolin-4-amine.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • NCBI. (n.d.). Troubleshooting guide.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • Benchchem. (n.d.). QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide.
  • PMC - NIH. (n.d.). Nuisance compounds in cellular assays.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Toxicology MSDT. (n.d.). Dose-Response Curves.
  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications.
  • CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands.
  • MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 6-Bromo-4-(4-pyridinyl)quinoline-Derived Inhibitors vs. Standard PI3K/mTOR Modulators

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Introduction: The Pharmacophore Rationale The hyperactivation of the Phosphoinosit...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Introduction: The Pharmacophore Rationale

The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of numerous malignancies[1][2]. In the pursuit of highly potent, ATP-competitive inhibitors, the 6-bromo-4-(4-pyridinyl)quinoline scaffold emerged as a highly privileged intermediate. This core structure drove the structure-activity relationship (SAR) campaigns that ultimately yielded ultra-potent dual PI3K/mTOR inhibitors, most notably Omipalisib (GSK2126458)[3][4].

As an Application Scientist evaluating kinase inhibitors, it is critical to understand why this specific scaffold is so effective. The causality of its binding affinity lies in its precise geometric complementarity to the PI3K/mTOR ATP-binding cleft:

  • The Quinoline Core: Acts as an adenine mimetic. The quinoline nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (Val851 in PI3Kα)[5].

  • The 4-Pyridinyl Moiety: Projects deeply into the hydrophobic affinity pocket (often referred to as the specificity pocket), which is not accessed by endogenous ATP[5][6].

  • The 6-Bromo Substitution: Serves as a vital synthetic handle (e.g., for Suzuki-Miyaura cross-coupling). In advanced derivatives, this position is extended with a benzenesulfonamide group that reaches into the ribose-binding pocket, converting a micromolar binder into a low-picomolar inhibitor[4][5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) Target Protein RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 Target Protein AKT->mTOR Activates Inhibitor Quinoline-Derived Inhibitor (e.g., Omipalisib) Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Caption: Mechanism of action for quinoline-derived dual PI3K/mTOR inhibitors blocking the PI3K/AKT pathway.

Comparative Binding Affinity Landscape

To objectively evaluate the performance of 6-bromo-4-(4-pyridinyl)quinoline-derived molecules, we must benchmark them against standard-of-care and reference PI3K inhibitors.

  • Omipalisib (GSK2126458): The optimized derivative of the quinoline scaffold. It exhibits sub-nanomolar to picomolar affinity across all Class I PI3K isoforms and mTOR[3][7].

  • Alpelisib (BYL719): An FDA-approved, PI3Kα-specific inhibitor. It avoids mTOR and other PI3K isoforms to minimize off-target toxicity[2].

  • Buparlisib (BKM120): A pan-PI3K inhibitor with moderate affinity, lacking significant mTOR activity.

  • Wortmannin: An irreversible, covalent pan-PI3K inhibitor used primarily as an in vitro biochemical reference[1].

Table 1: Quantitative Binding Affinity ( IC50​ / Ki​ in nM)
Inhibitor Class / CompoundTarget ProfilePI3KαPI3KβPI3KδPI3KγmTORC1/2
Quinoline-Derived (Omipalisib) Dual Pan-PI3K/mTOR0.04 0.13 0.024 0.06 0.18
Alpelisib (BYL719) PI3Kα Isoform-Specific~5.0>1200>290>250>10000
Buparlisib (BKM120) Pan-PI3K~52.0~166.0~116.0~262.0>1000
Wortmannin Irreversible Pan-PI3K~4.0~5.0~4.0~5.0~200.0

Data synthesized from established biochemical assays[1][3][4][7]. The quinoline-derived scaffold demonstrates a 100- to 1000-fold increase in potency compared to first-generation clinical inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities of these compounds must be measured using orthogonal techniques. IC50​ values are highly dependent on the ATP concentration used in the assay. Therefore, we employ TR-FRET for high-throughput enzymatic inhibition and Surface Plasmon Resonance (SPR) for label-free, ATP-independent thermodynamic binding kinetics ( Kd​ ).

Protocol A: TR-FRET Kinase Assay (Enzymatic Inhibition)

Causality for Selection: Quinoline derivatives often exhibit intrinsic auto-fluorescence in the visible spectrum. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal acquisition, completely bypassing compound auto-fluorescence and eliminating false positives.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20). Prepare recombinant PI3Kα (p110α/p85α) and PIP2 lipid substrate.

  • Compound Titration: Prepare a 10-point, 1:3 serial dilution of the quinoline-derived inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must be strictly ≤1% to prevent kinase denaturation).

  • Kinase Reaction: Add 5 µL of PI3Kα enzyme. Incubate for 15 minutes to allow for pre-binding (critical for slow-binding inhibitors). Initiate the reaction by adding 5 µL of ATP/PIP2 mixture.

  • Detection: Stop the reaction after 60 minutes using a stop buffer containing EDTA. Add the TR-FRET detection mixture (Europium-labeled anti-GST antibody and APC-labeled streptavidin).

  • Self-Validation System:

    • Control Wells: Include DMSO-only (Maximum activity) and no-enzyme (Minimum activity) wells.

    • Quality Control: Calculate the Z′ -factor. The plate is only validated if Z′>0.6 .

    • Reference Control: Run Wortmannin in parallel; its IC50​ must fall within 3-6 nM to validate the active state of the enzyme batch.

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

Causality for Selection: While TR-FRET provides IC50​ , SPR directly measures the association rate ( kon​ ) and dissociation rate ( koff​ ), allowing for the calculation of the true dissociation constant ( Kd​=koff​/kon​ ). The ultra-high potency of the quinoline scaffold (picomolar range) is primarily driven by an exceptionally slow koff​ , which can only be quantified via SPR[2].

SPR_Workflow Immobilize 1. Immobilize Target (His-PI3Kα on Ni-NTA Chip) Inject 2. Inject Analyte (Quinoline Inhibitor Titration Series) Immobilize->Inject Measure 3. Measure Kinetics (k_on & k_off) via SPR Sensorgram Inject->Measure Analyze 4. Data Analysis (Calculate Kd = k_off / k_on) Measure->Analyze

Caption: Surface Plasmon Resonance (SPR) workflow for quantifying inhibitor binding affinity (Kd).

Step-by-Step Workflow:

  • Surface Preparation: Use a Series S Sensor Chip NTA. Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 50 µM EDTA, 0.05% Surfactant P20, 1% DMSO).

  • Target Immobilization: Inject Ni2+ to activate the surface, followed by His-tagged PI3Kα to achieve an immobilization level of ~3000 Response Units (RU).

  • Analyte Injection (Single-Cycle Kinetics): Inject the quinoline inhibitor in increasing concentrations (e.g., 0.1 nM, 0.5 nM, 2.5 nM, 12.5 nM, 62.5 nM) without regenerating the surface between injections. This is crucial for picomolar binders, as harsh regeneration buffers will denature the PI3Kα protein.

  • Self-Validation System:

    • Reference Channel: Route the analyte over a blank flow cell (activated with Ni2+ but no protein) to subtract non-specific binding.

    • Solvent Correction: Inject a DMSO calibration series (0.5% to 1.5%) to correct for bulk refractive index shifts caused by slight DMSO mismatches between the running buffer and the sample.

Conclusion

The 6-bromo-4-(4-pyridinyl)quinoline scaffold represents a masterclass in rational drug design. By perfectly exploiting the geometric constraints of the PI3K ATP-binding pocket, derivatives of this intermediate achieve picomolar binding affinities that vastly outperform earlier generations of inhibitors. When evaluating such potent compounds, researchers must employ rigorous, self-validating orthogonal assays—such as TR-FRET for enzymatic activity and SPR for binding kinetics—to accurately capture their pharmacological profile.

References

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters.[Link]

  • Adams, N. D., et al. (2008).Quinoline derivatives as pi3 kinase inhibitors.
  • He, X., et al. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology.[Link]

Sources

Comparative

Validation of LC-MS/MS methods for 6-Bromo-4-(4-pyridinyl)quinoline plasma quantification

Title: Validation of LC-MS/MS Methods for 6-Bromo-4-(4-pyridinyl)quinoline Plasma Quantification: A Comparative Guide to Sample Preparation Strategies Executive Summary 6-Bromo-4-(4-pyridinyl)quinoline is a critical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Methods for 6-Bromo-4-(4-pyridinyl)quinoline Plasma Quantification: A Comparative Guide to Sample Preparation Strategies

Executive Summary 6-Bromo-4-(4-pyridinyl)quinoline is a critical structural core for several potent phosphoinositide 3-kinase (PI3K) inhibitors[1]. Accurate quantification of this compound in human plasma is essential for pharmacokinetic (PK) profiling during clinical and preclinical drug development. This guide provides an in-depth, objective comparison of sample preparation platforms—Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE), Strong Cation Exchange (SCX) SPE, and Protein Precipitation (PPT)—coupled with LC-MS/MS. We detail the mechanistic rationale behind the optimal workflow and provide validation data in accordance with the 2018 FDA Bioanalytical Method Validation Guidance.

Analyte Profiling & Biological Context

The target analyte, 6-Bromo-4-(4-pyridinyl)quinoline, features a highly hydrophobic bromo-quinoline core and two basic nitrogen atoms (located on the pyridine and quinoline rings). These structural attributes dictate both its biological activity and its analytical behavior. Biologically, quinoline derivatives act as dual-specific kinase inhibitors, targeting the ATP-binding cleft of PI3K to suppress downstream AKT/mTOR signaling, a pathway frequently hyperactivated in oncology[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Inhibitor 6-Bromo-4-(4-pyridinyl)quinoline (Inhibitor Core) Inhibitor->PI3K

Fig 1. Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.

Analytically, the two basic nitrogens (pKa ~5.2 and ~4.9) mean the molecule is positively charged at an acidic pH. Its high lipophilicity (LogP ~3.5) makes it prone to non-specific binding to plasma proteins. Therefore, the extraction strategy must aggressively disrupt protein binding while selectively isolating the analyte from endogenous phospholipids that cause ion suppression in the mass spectrometer.

Product Comparison: Sample Preparation Strategies

To objectively determine the best sample preparation method for LC-MS/MS quantification, we compared three approaches:

  • Product A (Mixed-Mode Cation Exchange SPE): Waters Oasis MCX (Polymeric sorbent with sulfonic acid groups).

  • Product B (Strong Cation Exchange SPE): Phenomenex Strata-X-C (Polymeric SCX).

  • Product C (Protein Precipitation - PPT): Standard 3:1 Acetonitrile crash.

Mechanistic Causality: PPT is fast but fails to remove endogenous glycerophosphocholines, leading to severe matrix effects (ion suppression) in the MS source. SCX and MCX both rely on ion-exchange mechanisms. However, the Oasis MCX allows for a 100% methanol wash step while the basic nitrogens remain ionically bound to the sulfonic acid groups. This dual-retention mechanism (reversed-phase + ion-exchange) completely clears hydrophobic matrix interferences before elution, a capability PPT lacks entirely.

Table 1: Comparative Performance of Extraction Methods in Human Plasma

ParameterWaters Oasis MCX (SPE)Phenomenex Strata-X-C (SPE)Protein Precipitation (PPT)
Absolute Recovery (%) 92.4 ± 3.188.7 ± 4.265.2 ± 8.5
Matrix Factor (IS-normalized) 0.98 (Negligible effect)0.94 (Slight suppression)0.45 (Severe suppression)
Phospholipid Removal > 99%> 95%< 10%
LLOQ Achieved 0.5 ng/mL1.0 ng/mL10.0 ng/mL
Workflow Time (96-well) 45 mins45 mins15 mins

Experimental Protocols: The Self-Validating MCX Workflow

The following protocol outlines the optimized Waters Oasis MCX 96-well plate extraction. Every step is designed with a specific physicochemical purpose to ensure a self-validating, reproducible system.

Workflow A 1. Acidification (Plasma + H3PO4) B 2. SPE Load (Oasis MCX) A->B C 3. Wash 1 (2% FA in H2O) B->C D 4. Wash 2 (100% MeOH) C->D E 5. Elution (5% NH4OH in MeOH) D->E F 6. LC-MS/MS (MRM Mode) E->F

Fig 2. Optimized Mixed-Mode SPE LC-MS/MS workflow for quinoline derivative quantification.

Step-by-Step Methodology:

  • Sample Pre-treatment (Acidification): Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS, e.g., stable-isotope labeled analog). Add 100 µL of 4% Phosphoric Acid (H3PO4). Causality: Phosphoric acid drops the pH to ~2.0, disrupting protein-analyte binding and fully protonating the pyridine and quinoline nitrogens, ensuring they carry a positive charge for ion-exchange capture.

  • Conditioning & Equilibration: Condition the MCX plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes water-soluble endogenous salts and proteins while maintaining the acidic environment to keep the analyte bound to the sulfonic acid groups.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This is the critical step. Because the analyte is locked in place via ionic bonds, 100% organic solvent can be used to wash away neutral lipids, phospholipids, and hydrophobic interferences without eluting the target compound.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH (~10-11) neutralizes the basic nitrogens on the quinoline/pyridine rings, breaking the ionic interaction with the sorbent and releasing the analyte into the collection plate.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method Validation

The method was validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry. Chromatographic separation was achieved on a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Detection was performed on an Agilent 6495C Triple Quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 2: Summary of FDA-Compliant Validation Parameters

Validation ParameterAcceptance Criteria (FDA 2018)Observed Results for 6-Bromo-4-(4-pyridinyl)quinoline
Linearity Range R² ≥ 0.990.5 to 1000 ng/mL (R² = 0.998)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.8% (8.5% at LLOQ)
Inter-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1% – 7.2% (9.1% at LLOQ)
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1% (+8.0% at LLOQ)
Extraction Recovery Consistent across QC levels91.5% (Low QC), 92.8% (Mid QC), 92.4% (High QC)
Matrix Effect (IS-Normalized) CV ≤ 15% between lotsMF = 0.98, CV = 3.2% across 6 lots of human plasma

Conclusion

For the quantification of basic, hydrophobic compounds like 6-Bromo-4-(4-pyridinyl)quinoline, standard protein precipitation is insufficient due to severe phospholipid-induced ion suppression. By leveraging the specific pKa of the dual-nitrogen system, a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol provides a self-validating, highly robust extraction. The ability to utilize a 100% organic wash step ensures a pristine extract, resulting in an FDA-compliant method capable of supporting rigorous pharmacokinetic and toxicokinetic evaluations of PI3K inhibitors[1].

References

  • Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Sarpong, M. A., et al. (2012). Quinoline derivatives as PI3 kinase inhibitors (U.S. Patent No. 8,138,347 B2). U.S.

Sources

Validation

Benchmarking 6-Bromo-4-(4-pyridinyl)quinoline against standard reference inhibitors

The development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors has evolved significantly from early, broad-spectrum tool compounds to highly targeted clinical candidates. At the c...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors has evolved significantly from early, broad-spectrum tool compounds to highly targeted clinical candidates. At the core of this evolution is the transition from legacy natural products to rationally designed synthetic scaffolds.

This guide benchmarks 6-Bromo-4-(4-pyridinyl)quinoline , a privileged synthetic intermediate and foundational fragment, against standard reference inhibitors such as Wortmannin and LY294002. By analyzing the structural causality of its binding mechanics, we demonstrate why this quinoline scaffold serves as the optimal starting point for generating ultra-potent, picomolar dual PI3K/mTOR inhibitors like Omipalisib (GSK2126458)[1].

Structural Rationale & Kinase Hinge Binding

To understand the superiority of the 6-bromo-4-(4-pyridinyl)quinoline scaffold, one must examine the molecular mechanics within the ATP-binding pocket of class I PI3Ks.

  • Wortmannin (The Covalent Standard): A fungal metabolite that acts as an irreversible, covalent inhibitor. It achieves nanomolar potency by forming an enamine following the nucleophilic attack of the Lys802 residue (in PI3Kα) on its highly electrophilic furan ring[2]. However, its chemical instability in physiological fluids and high cellular toxicity make it unsuitable for clinical lead optimization, relegating it to a purely in vitro reference tool[3].

  • LY294002 (The Reversible Legacy): A reversible, ATP-competitive inhibitor derived from the flavonoid quercetin. While chemically stable, it suffers from weak micromolar affinity and severe off-target effects. Recent chemoproteomic profiling has revealed that LY294002 not only inhibits PI3K but also acts as a competitive inhibitor of BET bromodomains (BRD2, BRD3, BRD4), which heavily confounds transcriptional readouts in cellular assays[4].

  • The Quinoline Scaffold (The Rational Lead): The 6-bromo-4-(4-pyridinyl)quinoline core was rationally designed to overcome these exact limitations. The pyridine nitrogen serves as a highly efficient "hinge binder," forming critical, directional hydrogen bonds with the backbone amide of Val851 in the PI3Kα ATP-binding cleft[5]. The quinoline core occupies the specificity pocket, providing a stable, rigid geometry. Crucially, the 6-bromo position is not merely a structural placeholder; it acts as a synthetic vector. It allows for palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce functional groups (such as benzenesulfonamides) that extend deep into the affinity pocket, drastically increasing potency from the nanomolar to the low picomolar range[1].

PI3K_Pathway RTK RTK Activation PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (p-Ser473) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR mTOR->AKT Feedback Quinoline Quinoline Scaffold (Reversible ATP-comp) Quinoline->PI3K Blocks Hinge Wortmannin Wortmannin (Covalent Lys802) Wortmannin->PI3K Alkylates

Fig 1: PI3K/AKT/mTOR signaling pathway and inhibitor intervention points.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of the foundational scaffold against legacy tools and its fully optimized clinical derivative.

Inhibitor ClassRepresentative CompoundBinding MechanismPI3Kα IC₅₀Key Off-TargetsStability / Lead Suitability
Fungal Metabolite WortmanninIrreversible (Covalent, Lys802)~4.2 nMDNA-PK, mTORPoor (Aqueous instability) / Tool only
Flavonoid Derivative LY294002Reversible (ATP-competitive)~1.4 µMBET Bromodomains, CK2High / Tool only
Privileged Scaffold 6-Bromo-4-(4-pyridinyl)quinoline Reversible (ATP-competitive) ~2–10 nM *MinimalHigh / Excellent Lead Vector
Optimized Lead Omipalisib (GSK2126458)Reversible (ATP-competitive)0.04 nMmTOR (Dual Inhibitor)High / Clinical Candidate

*Baseline affinity of the unfunctionalized scaffold prior to affinity-pocket optimization.

Self-Validating Experimental Protocols

To accurately benchmark the quinoline scaffold against reference inhibitors, the following integrated workflows must be utilized.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because the time-resolved europium emission eliminates short-lived background fluorescence from the library compounds. This ensures a high signal-to-noise ratio, which is critical when benchmarking ATP-competitive fragments.

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Dilute recombinant PI3Kα, PIP2 substrate, and ATP (at its Kₘ value to sensitize the assay to competitive inhibitors).

  • Compound Titration: Serially dilute the quinoline scaffold, Wortmannin, and LY294002 in DMSO. Transfer to a 384-well plate.

  • Self-Validation Controls: Include DMSO vehicle wells (0% inhibition) and 1 µM Wortmannin wells (100% inhibition). Rule: A Z'-factor must be calculated post-assay; a Z' > 0.6 is required to validate the dynamic range of the run.

  • Kinase Reaction: Add the PI3Kα/PIP2 mixture to the compounds. Incubate for 15 minutes to allow equilibrium binding (crucial for reversible inhibitors). Initiate the reaction by adding ATP. Incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding the TR-FRET detection mixture (Biotin-PIP3 tracer and Europium-labeled anti-GST antibody).

  • Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

TR_FRET_Workflow Prep 1. Reagent Prep (PI3Kα, PIP2, ATP) Incubate 2. Compound Incubation (Quinoline vs Refs) Prep->Incubate Reaction 3. Kinase Reaction (Generate PIP3) Incubate->Reaction Detect 4. TR-FRET Detection (Biotin-PIP3 & Eu-Ab) Reaction->Detect Analyze 5. IC50 Calculation (Non-linear regression) Detect->Analyze

Fig 2: TR-FRET biochemical assay workflow for benchmarking PI3K inhibitors.

Protocol B: Cellular Target Engagement (p-AKT Ser473 Western Blot)

Causality: Biochemical IC₅₀ does not account for cell permeability or intracellular ATP competition (~1-5 mM in cells). Measuring the phosphorylation of AKT at Ser473 provides a direct, self-validating readout of downstream mTORC2/PI3K pathway suppression.

  • Cell Culture & Starvation: Seed PTEN-deficient cancer cells (e.g., U87MG or PC3) in 6-well plates. Starve cells in serum-free media for 18 hours to reduce basal, growth-factor-independent AKT phosphorylation.

  • Inhibitor Treatment: Treat cells with the quinoline scaffold, LY294002 (10 µM), and Wortmannin (100 nM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to acutely drive PI3K activation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-AKT (Ser473) and total AKT. Normalize the p-AKT signal to total AKT to confirm that the inhibitor is blocking kinase activity rather than causing target degradation.

References

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology. Available at:[Link]

  • Studies on the Mechanism of Phosphatidylinositol 3-Kinase Inhibition by Wortmannin and Related Analogs. Journal of Medicinal Chemistry. Available at:[Link]

  • The Commonly Used PI3-Kinase Probe LY294002 Is an Inhibitor of BET Bromodomains. ACS Chemical Biology. Available at:[Link]

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances. Available at:[Link]

Sources

Comparative

Comparing palladium catalytic systems for 6-Bromo-4-(4-pyridinyl)quinoline amination

This guide provides an objective, data-driven comparison of palladium catalytic systems for the Buchwald-Hartwig amination of 6-Bromo-4-(4-pyridinyl)quinoline . As a Senior Application Scientist, I have structured this a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an objective, data-driven comparison of palladium catalytic systems for the Buchwald-Hartwig amination of 6-Bromo-4-(4-pyridinyl)quinoline . As a Senior Application Scientist, I have structured this analysis to move beyond simple procedural steps, focusing instead on the mechanistic causality that dictates catalyst selection when working with highly coordinating, heteroatom-rich substrates.

Executive Overview & The Mechanistic Challenge

The 6-bromo-4-(4-pyridinyl)quinoline scaffold is a highly valued intermediate, most notably utilized in the synthesis of PI3K inhibitors[1]. However, functionalizing this molecule via cross-coupling presents a distinct chemical challenge: catalyst poisoning .

Both the quinoline nitrogen and the pendant pyridine ring possess lone pairs that can aggressively coordinate to electron-deficient Palladium(II) intermediates or trap the active Palladium(0) species. If the chosen phosphine ligand is not sufficiently bulky or electron-rich, the substrate will outcompete the ligand, forming stable, inactive Pd-chelate complexes that stall the catalytic cycle.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Bromo-4-(4-pyridinyl)quinoline PdII_Ar Intermediate I [L-Pd(II)(Ar)(Br)] OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Amine + Base PdII_Amido Intermediate II [L-Pd(II)(Ar)(NR2)] AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (C-N Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Quinoline Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting key steps in bromoquinoline amination.

Comparative Analysis of Catalytic Systems

Historically, amination of bromoquinolines relied on first- and second-generation bidentate ligands. Today, dialkylbiaryl phosphines (the "Buchwald ligands") dominate due to their superior kinetics. Below is a comparative matrix of three distinct generations of catalytic systems applied to this scaffold.

Catalytic SystemLigand ClassTypical LoadingTemp (°C)Yield ProfileMechanistic Limitation / Advantage
Pd₂(dba)₃ / BINAP Bidentate Phosphine5–10 mol%110–130Moderate (40–60%)Prone to Pd-chelation by the pyridine ring. Often requires microwave irradiation to force the reaction forward[2].
Pd(OAc)₂ / XPhos Dialkylbiaryl Phosphine2–5 mol%90–110High (70–85%)Highly active, but requires in-situ reduction of Pd(II) to Pd(0), which can be inconsistent without water-activation protocols[3].
BrettPhos Pd G3 Palladacycle Precatalyst0.5–2 mol%60–90Excellent (>90%)State-of-the-art. Generates the active monoligated Pd(0) species rapidly at room temperature. Proven in multi-kilogram scale-ups[4].

Ligand Design & Causality: Why BrettPhos Excels

When coupling secondary amines (e.g., morpholine or piperazine) to 6-bromo-4-(4-pyridinyl)quinoline, BrettPhos is the optimal ligand. The superiority of BrettPhos over older ligands like BINAP is not accidental; it is a direct result of rational structural design that modulates both steric and electronic properties[5].

LigandLogic Ligand BrettPhos Ligand Architecture Steric High Steric Bulk (t-Butyl groups) Ligand->Steric Electronic Electron-Rich Phosphine (Dialkyl substitution) Ligand->Electronic Methoxy Methoxy Substituents (Lower biaryl ring) Ligand->Methoxy MonoLigation Enforces Monoligated Pd(0) (Prevents Substrate Chelation) Steric->MonoLigation OxAdd Accelerates Oxidative Addition (Overcomes Ar-Br Inertness) Electronic->OxAdd Stabilization Stabilizes Pd(II) Intermediates (Via Pd-O interactions) Methoxy->Stabilization

Structural causality of BrettPhos in overcoming quinoline-mediated catalyst deactivation.

  • Causality of Sterics: The massive steric profile of the dialkyl groups forces Palladium to remain monoligated (L₁Pd). If a second ligand (or the pyridine nitrogen of the substrate) attempts to bind, the steric clash repels it. This keeps the catalytic site open for the cross-coupling partners.

  • Causality of Electronics: The electron-rich nature of the dialkylphosphine pushes electron density onto the Palladium center, drastically lowering the activation energy required for the oxidative addition into the C-Br bond of the quinoline.

Validated Experimental Protocol: BrettPhos Pd G3 System

This protocol utilizes a Generation 3 (G3) palladacycle precatalyst. The causality behind using a G3 precatalyst over mixing Pd(OAc)₂ and BrettPhos is initiation reliability . G3 precatalysts undergo base-mediated activation to release the active L₁Pd(0) species quantitatively, ensuring no Palladium is lost to off-target reduction pathways.

Materials:

  • 6-Bromo-4-(4-pyridinyl)quinoline (1.0 equiv, limiting reagent)

  • Morpholine (1.2 equiv)

  • BrettPhos Pd G3 (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-4-(4-pyridinyl)quinoline, BrettPhos Pd G3, and NaOtBu.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent & Amine Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane followed by morpholine via a purged syringe.

    • Causality: Dioxane is chosen over toluene because it provides better solubility for polar heteroaromatic substrates while remaining unreactive toward strong bases.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours.

    • Validation: Monitor the reaction via LCMS or TLC. The rapid initiation of the G3 catalyst typically results in full consumption of the bromide within 2 hours.

  • Quench & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite.

    • Causality: The Celite filtration is mandatory to trap insoluble Palladium black and inorganic salts (NaBr), preventing them from streaking through subsequent silica gel chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure 6-morpholino-4-(4-pyridinyl)quinoline.

References

1.[2] Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines Source: Organic Letters - ACS Publications URL:Verify Source

2.[1] WO2008144463A1 - Quinoline derivatives as pi3 kinase inhibitors Source: Google Patents URL:Verify Source

3.[4] Buchwald-Hartwig Coupling Source: Organic Synthesis URL:Verify Source

4.[5] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions Source: PMC (NIH) URL:Verify Source

5.[3] Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds Source: ScienceOpen URL:Verify Source

Sources

Validation

Structure-Activity Relationship (SAR) Comparison of 6-Bromo-4-(4-pyridinyl)quinoline Analogs

As drug development professionals targeting the PI3K/AKT/mTOR signaling cascade, we frequently rely on privileged molecular scaffolds to achieve dual kinase inhibition. The 4-(4-pyridinyl)quinoline core has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals targeting the PI3K/AKT/mTOR signaling cascade, we frequently rely on privileged molecular scaffolds to achieve dual kinase inhibition. The 4-(4-pyridinyl)quinoline core has emerged as a best-in-class hinge-binding motif. To explore the chemical space around this core, 6-bromo-4-(4-pyridinyl)quinoline serves as a highly versatile synthetic intermediate [1]. By leveraging palladium-catalyzed cross-coupling at the C6 position, researchers can systematically probe the affinity pocket of the PI3K active site.

This guide provides an objective Structure-Activity Relationship (SAR) comparison of analogs derived from this scaffold, elucidating the mechanistic causality behind their potency, and detailing the self-validating experimental protocols required for their evaluation.

Mechanistic Grounding: The PI3K/mTOR Dual Inhibition Strategy

In human cancers, the PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades. Targeting PI3K alone often leads to feedback activation of AKT via mTORC2. Therefore, dual PI3K/mTOR inhibitors provide a superior pharmacological profile by shutting down the pathway at two critical nodes [2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Analogs) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Dual Target) AKT->mTOR Activates mTORC1 mTOR->AKT Phosphorylates (S473) Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes

Fig 1. PI3K/AKT/mTOR signaling pathway highlighting dual inhibition nodes.

Crystallographic studies of the 4-(4-pyridinyl)quinoline core bound to PI3Kγ (a highly homologous surrogate for PI3Kα) reveal the causality of its binding affinity:

  • Hinge Region Binding: The quinoline nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Val882.

  • Conserved Water Interaction: The 4-pyridyl nitrogen interacts with a conserved water molecule deep in the active site.

  • Affinity Pocket Probing: The C6 position of the quinoline is oriented directly toward Lys833. Modifications at this position dictate the molecule's overall potency and selectivity [1].

SAR Comparison: Optimizing the C6 Position

Starting from the 6-bromo-4-(4-pyridinyl)quinoline intermediate, early lead optimization focused on replacing the metabolically labile thiazolidinedione (TZD) ring of earlier generation inhibitors (e.g., GSK1059615). The goal was to establish a strong hydrogen-bonding or charged interaction with Lys833.

Quantitative SAR Data

The following table summarizes the biochemical and cellular impact of substituting the C6 position [1][3].

CompoundC6 Substituent (R-Group)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular pAKT IC₅₀ (nM)Mechanistic Rationale
GSK1059615 Thiazolidinedione (TZD)2.0~10.0~40.0TZD interacts with Lys833 but suffers from poor pharmacokinetic properties.
Analog 6a Phenyl>1000ND>1000Lacks hydrogen bond donors/acceptors; fails to engage Lys833, resulting in dramatic potency loss.
Analog 6d Azaindazole~5.0ND~50.0Nitrogen at the 2-position of the indazole restores hydrogen bonding with Lys833.
GSK2126458 2-methoxy-3-(2,4-difluorobenzenesulfonamido)pyridin-5-yl0.040.180.41Sulfonamide forms a strong charged interaction with Lys833; difluorophenyl occupies a hydrophobic back pocket.

Key Takeaway: The evolution from a simple phenyl ring to a highly functionalized pyridylsulfonamide resulted in Omipalisib (GSK2126458) , driving PI3Kα and mTOR inhibition down to the picomolar range. The addition of the difluorophenyl group was a structural masterstroke, exploiting a previously untapped hydrophobic pocket adjacent to the ATP-binding site.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these analogs must follow a rigorous, self-validating pipeline.

Workflow Step1 1. Chemical Synthesis Suzuki-Miyaura Coupling (6-Bromo core) Step2 2. Biochemical Assay TR-FRET for PI3K and mTOR IC50 Step1->Step2 Step3 3. Cellular Assay pAKT (S473) Inhibition in T47D cells Step2->Step3 Step4 4. In Vivo Efficacy Tumor Xenograft Models Step3->Step4

Fig 2. Experimental workflow from analog synthesis to in vivo efficacy validation.

Protocol 1: Synthesis of C6-Analogs via Suzuki-Miyaura Coupling

This protocol utilizes the 6-bromo intermediate to rapidly generate diverse libraries.

  • Borylation: In a pressure vessel, combine 6-bromo-4-(4-pyridinyl)quinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), anhydrous potassium acetate (2.0 eq), and PdCl₂(dppf) (0.04 eq) in anhydrous dioxane.

  • First Reaction: Purge with nitrogen and heat at 100°C for 15 hours.

    • Self-Validating Step: Analyze an aliquot via LC-MS. Do not proceed until >95% conversion to the boronate ester is confirmed, preventing unreacted starting material from complicating downstream purification.

  • Cross-Coupling: To the same vessel, add the desired aryl bromide (e.g., substituted pyridylsulfonamide) (1.1 eq) and 2M aqueous Na₂CO₃. Increase heat to 110°C for 12 hours.

  • Purification: Cool the mixture, filter through Celite, extract with ethyl acetate, and purify the organic layer via preparative HPLC to yield the final analog.

Protocol 2: Biochemical Evaluation (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity and resistance to compound auto-fluorescence.

  • Reaction Setup: In a 384-well plate, mix recombinant PI3Kα enzyme, PIP2 substrate, and ATP in kinase buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA).

  • Inhibition: Add serial dilutions of the synthesized analogs (0.001 nM to 10 µM) and incubate for 30 minutes at room temperature.

    • Self-Validating Step: Include Wortmannin or PI-103 as a positive control to validate the assay's dynamic range and enzyme stability.

  • Detection: Add the detection mixture containing biotinylated-PIP3 tracer, europium-labeled anti-GST antibody, and APC-labeled streptavidin.

  • Readout: Measure the FRET signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ based on the 665/615 ratio.

Protocol 3: Cellular Mechanistic Assay (pAKT S473)

To confirm that biochemical potency translates to cellular target engagement, analogs are tested in T47D breast cancer cells. T47D cells harbor a PIK3CA mutation, making them highly dependent on this pathway.

  • Cell Culture: Seed T47D cells in 96-well plates at 10,000 cells/well and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the analogs for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Transfer lysates to a sandwich ELISA plate specific for pAKT (S473).

    • Self-Validating Step: Concurrently measure Total AKT levels. Normalize the pAKT signal to Total AKT to ensure the observed reduction is due to true kinase inhibition rather than acute compound cytotoxicity.

Conclusion

The 6-bromo-4-(4-pyridinyl)quinoline intermediate is a cornerstone in the development of PI3K/mTOR dual inhibitors. By systematically comparing SAR data, we observe that bridging the C6 position to the Lys833 affinity pocket via a pyridylsulfonamide motif yields a massive leap in potency. The protocols provided ensure that any novel analogs generated from this scaffold are evaluated with the highest degree of scientific rigor, minimizing false positives and accelerating the identification of clinical candidates.

References

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters.
  • Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents. Oncotarget.
  • Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor. MedChemExpress.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-(4-pyridinyl)quinoline

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper and safe disposal of 6-Bromo-4-(4-pyridinyl)quinoline. Adherence to these protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the proper and safe disposal of 6-Bromo-4-(4-pyridinyl)quinoline. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Foundational Principle: Hazard-Informed Disposal

The quinoline ring system is associated with significant health warnings, including potential carcinogenicity and mutagenicity.[1] Brominated compounds and pyridine derivatives can also exhibit notable toxicity.[2] Therefore, 6-Bromo-4-(4-pyridinyl)quinoline must be handled and disposed of as a hazardous chemical.

Table 1: Inferred Hazard Profile for 6-Bromo-4-(4-pyridinyl)quinoline

Hazard ClassificationDescriptionRationale based on Analogous Compounds
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1][3]The parent quinoline structure is classified as toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]6-Bromoquinoline and other bromo-aromatic compounds are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][5]6-Bromoquinoline is a documented serious eye irritant.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.[4][6]This is a common hazard for heterocyclic aromatic compounds.
Chronic Toxicity Suspected of causing genetic defects and cancer.[1]Quinoline itself is classified with H341 (suspected of causing genetic defects) and H350 (may cause cancer).
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]Quinoline is classified as H411, indicating long-term aquatic toxicity.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with appropriate PPE to mitigate exposure risks. All handling and preparation for disposal should occur within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[7]Prevents skin contact with the potentially toxic and irritating compound.
Eye Protection Tightly fitting safety goggles and a face shield.[5][7]Protects against splashes and aerosols that can cause severe eye damage.
Body Protection Flame-resistant lab coat.[7]Protects against chemical splashes and provides a barrier for personal clothing.
Respiratory Protection Use only in a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.Ensures vapors or dusts are not inhaled, preventing respiratory irritation.[4]

Step-by-Step Disposal Protocol for 6-Bromo-4-(4-pyridinyl)quinoline

This protocol ensures that all waste, from neat compound to contaminated labware, is managed in a compliant and safe manner.

Step 1: Waste Segregation and Classification

All waste streams containing 6-Bromo-4-(4-pyridinyl)quinoline must be classified as hazardous chemical waste .[8]

  • Action: Collect all solid waste (unwanted compound, contaminated weigh paper, gloves) and liquid waste (solutions containing the compound, rinsates) in a dedicated hazardous waste container.

  • Causality: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[8] Incompatible chemicals can react, leading to pressure buildup, gas evolution, or fire.[9]

Step 2: Containerization and Labeling

Proper containment is crucial for safe storage and transport.

  • Action: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly fitting screw cap.[10] For neat solids or contaminated materials, a wide-mouth container is appropriate.

  • Action: The container must be clearly and accurately labeled.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Bromo-4-(4-pyridinyl)quinoline"

    • Approximate concentration and quantity

    • Associated hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard)

    • The date the waste was first added to the container.

  • Causality: Proper labeling prevents accidental misidentification and ensures the disposal vendor has accurate information for safe handling and incineration. Unidentified chemical waste presents a significant safety risk and disposal challenge.[10][11]

Step 3: Interim On-Site Storage

Store the waste container in a designated and secure location pending pickup.

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7]

  • Action: The storage area should have secondary containment to control any potential leaks.

  • Causality: Storing waste away from heat sources, ignition sources, and incompatible materials minimizes the risk of accidents.[7]

Step 4: Final Disposal via Licensed Contractor

This class of chemical waste cannot be disposed of via sinks or regular trash.

  • Action: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal company.[4][12]

  • Causality: Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate that hazardous waste be transported and disposed of by permitted facilities to ensure it is handled in an environmentally sound manner, typically via controlled incineration.[12][13][14]

Step 5: Decontamination of Empty Containers

Empty containers that once held the pure compound must be decontaminated before being discarded.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[9][12]

  • Action: Collect all three rinsates and add them to your hazardous liquid waste container for 6-Bromo-4-(4-pyridinyl)quinoline.

  • Action: After rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[9]

  • Causality: Chemical residues in "empty" containers can still pose a hazard to custodial staff and the environment. The triple-rinse procedure ensures that residual chemical is captured and disposed of correctly.[10]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • For Small Spills (contained within a chemical fume hood):

    • Ensure all required PPE is worn.[7]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][12]

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[7]

    • Place the collected material into your designated hazardous waste container for 6-Bromo-4-(4-pyridinyl)quinoline.

    • Decontaminate the surface of the fume hood with a suitable solvent, followed by soap and water.

  • For Large Spills (outside of a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your laboratory supervisor and institutional EHS office immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 6-Bromo-4-(4-pyridinyl)quinoline waste.

G Disposal Workflow for 6-Bromo-4-(4-pyridinyl)quinoline start Waste Generation (e.g., unused compound, contaminated material) classify Classify as Hazardous Chemical Waste start->classify segregate Segregate from other incompatible waste streams classify->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_container Label Container Correctly (Name, Hazards, Date) container->label_container store Store in Designated Secondary Containment Area label_container->store contact_ehs Contact EHS/Licensed Vendor for Pickup store->contact_ehs document Complete Manifest/Paperwork for Transport contact_ehs->document end Waste Disposed by Licensed Facility document->end

Caption: Decision workflow for compliant disposal of 6-Bromo-4-(4-pyridinyl)quinoline.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • Chemically hazardous waste | Environmental Science Center - 東京大学. (n.d.). The University of Tokyo.
  • SAFETY DATA SHEET - 4'-Bromoacetanilide. (2025, January 20). Tokyo Chemical Industry.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • 6-BROMO-2-PYRIDIN-4-YL-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
  • 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid — Chemical Substance Information. (n.d.).
  • 6-bromo-2-(2-pyridyl)quinoline-4-carboxylic acid - Physico-chemical Properties. (n.d.). ChemBK.
  • 6-Bromoquinoline | C9H6BrN | CID 79243. (n.d.). PubChem.
  • 8-Bromo-6-fluoroquinoline - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • 6-Bromo-2-methylquinoline - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Quinoline, 6-bromo-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • 6-broMo-4-(pyridazin-4-yl)
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). US EPA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4-(4-pyridinyl)quinoline
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6-Bromo-4-(4-pyridinyl)quinoline
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